2,7-Diazaspiro[4.4]nonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRNOMZDQTUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507068 | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175-96-2 | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diaza-spiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Diazaspiro[4.4]nonane is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics targeting a range of biological entities. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, including its physicochemical characteristics, synthesis, and biological significance. Particular focus is given to its role as a privileged scaffold in the design of modulators for challenging targets such as the menin-MLL protein-protein interaction and sigma receptors. This document aims to serve as a valuable resource for researchers engaged in the exploration and application of this versatile chemical entity.
Physicochemical Properties
The fundamental physicochemical properties of the parent this compound are crucial for its application in drug design and development. While extensive experimental data for the unsubstituted parent compound is limited in publicly available literature, computed properties provide valuable insights. The data for some derivatives are more readily available and are presented here for comparison.
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound | tert-Butyl this compound-2-carboxylate | Source |
| Molecular Formula | C₇H₁₄N₂ | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 126.20 g/mol | 226.32 g/mol | PubChem[1] |
| CAS Number | 175-96-2 | 236406-49-8 | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | 41.6 Ų | PubChem[1][2] |
| XLogP3-AA (Predicted) | -0.3 | Not Available | PubChem[1] |
| Boiling Point (Predicted) | Not Available | 319.4 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | Not Available | 1.08 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | Not Available | 11.03 ± 0.20 | ChemicalBook |
| Physical Form | Not Available | Solid | Sigma-Aldrich[3] |
Synthesis and Characterization
General Synthetic Strategies
The construction of the azaspiro[4.4]nonane ring system can be broadly approached via two main strategies:
-
Formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative.
-
Formation of a pyrrolidine ring onto a pre-existing cyclopentane derivative.
More advanced and efficient methods, such as domino radical bicyclization, have also been developed to construct the spirocyclic core in a single step from a linear precursor.
Illustrative Synthetic Protocol (Adapted from Derivative Synthesis)
The following is a generalized, multi-step protocol for the synthesis of a this compound derivative, which illustrates the key chemical transformations involved.
Experimental Workflow for a Generic this compound Derivative Synthesis
Caption: A generalized workflow for the synthesis of this compound derivatives.
Protocol Details:
-
Alkylation/Functionalization of a Pyrrolidine Precursor: A suitably substituted pyrrolidine can be N-alkylated with a reagent containing the necessary functionality for the subsequent cyclization step. This often involves the introduction of a side chain with an ester or nitrile group.
-
Intramolecular Cyclization: The functionalized pyrrolidine undergoes an intramolecular cyclization to form the second five-membered ring. A common method for this is the Dieckmann condensation for precursors containing two ester groups, which forms a β-keto ester intermediate.
-
Decarboxylation: The β-keto ester intermediate is then hydrolyzed and decarboxylated to yield a spirocyclic ketone.
-
Reduction: The final step involves the reduction of the ketone and any other reducible functional groups (e.g., amides) to afford the desired this compound derivative. Strong reducing agents like lithium aluminum hydride (LAH) are often employed for this transformation.
Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound Derivatives
| Technique | Derivative | Key Observations | Source |
| ¹H NMR | 2-(phenylMethyl)-2,7-diazaspiro[4.4]nonane-1,3-dione | Complex multiplets for the aliphatic protons of the spirocyclic core and signals corresponding to the phenylmethyl group. | ChemicalBook[3] |
| ¹³C NMR | (+)-(R)-2,7-Diazaspiro[4.4]nonane-3,8-dione | Signals for the carbonyl carbons and the sp³-hybridized carbons of the two rings. | SpectraBase[4] |
| Mass Spec. | 2-Methyl-2,7-diazaspiro[4.4]nonane | Predicted [M+H]⁺ at m/z 141.13863. | PubChemLite |
| IR | This compound hydrochloride | Not available |
Biological Significance and Signaling Pathways
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant potential in modulating key signaling pathways implicated in various diseases.
Inhibition of the Menin-MLL Interaction
The protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of acute leukemia. Small molecule inhibitors that disrupt this interaction are a promising therapeutic strategy. Derivatives of this compound have been identified as potent inhibitors of the menin-MLL interaction.
Signaling Pathway of Menin-MLL Inhibition
Caption: The role of this compound inhibitors in the Menin-MLL pathway.
In MLL-rearranged leukemias, the MLL gene is fused to another gene, creating an oncogenic fusion protein. This fusion protein requires interaction with menin to drive the expression of leukemogenic target genes, such as HOXA9, leading to uncontrolled cell proliferation. This compound-based inhibitors are designed to bind to menin, thereby preventing its interaction with the MLL fusion protein. This disruption of the PPI leads to the downregulation of target gene expression and subsequent inhibition of leukemic cell growth.
Modulation of Sigma Receptors
The this compound scaffold has also yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.
The sigma-1 receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.
Simplified Sigma-1 Receptor Signaling Pathway
Caption: Modulation of Sigma-1 receptor signaling by this compound ligands.
Under normal conditions, the sigma-1 receptor is bound to the chaperone protein BiP. Upon cellular stress or binding of a ligand, such as a this compound derivative, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels like the IP3 receptor. This modulation of ion channel activity and calcium homeostasis can lead to downstream effects on cell signaling pathways, ultimately promoting neuroprotection and cell survival.
Conclusion
The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. While a comprehensive experimental dataset for the parent compound remains to be fully elucidated in the public domain, the extensive research on its derivatives clearly demonstrates its potential. The successful application of this scaffold in developing inhibitors of the challenging menin-MLL protein-protein interaction and as potent modulators of sigma receptors highlights its significance. Further exploration of the chemical space around the this compound core is warranted and holds promise for the discovery of new medicines to address unmet medical needs. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
An In-depth Technical Guide to the Synthesis of the 2,7-Diazaspiro[4.4]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold is a significant heterocyclic motif in medicinal chemistry, offering a rigid three-dimensional framework that is of growing interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for constructing this core, detailing experimental protocols, and presenting quantitative data to aid in the selection and implementation of synthetic routes.
Introduction
Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly sought after in drug discovery due to their unique conformational properties, which can lead to enhanced target affinity and selectivity. The this compound core, with its two nitrogen atoms situated in adjacent five-membered rings, provides multiple vectors for chemical diversification, making it an attractive building block for the development of compound libraries for high-throughput screening. This document outlines a plausible and efficient multi-step synthesis of the this compound scaffold, along with an alternative advanced method for the synthesis of related spiroindoline structures.
Synthetic Pathways
Two primary synthetic strategies are presented for the construction of the this compound core and its derivatives. The first is a linear synthesis involving the formation of a key trione intermediate, followed by reduction and deprotection. The second is an intramolecular cyclization approach for a more complex derivative.
Pathway 1: Linear Synthesis via a Trione Intermediate
This pathway commences with a proposed double Michael addition and subsequent Dieckmann-type cyclization to form a key intermediate, 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. This intermediate is then fully reduced and deprotected to yield the target scaffold.
Pathway 2: Intramolecular Mizoroki-Heck Annulation
An alternative strategy for constructing a related spiroindoline system containing the this compound moiety involves a palladium-catalyzed intramolecular Mizoroki-Heck annulation. This method is particularly useful for creating more complex, drug-like molecules in a diastereoselective manner.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthetic steps described in this guide.
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Reduction of Trione | Lithium aluminum hydride | Not specified, but successful | [7] |
| 2 | Debenzylation | H₂, 20% Pd/C | High (based on qualitative description) | [8] |
| 3 | Mizoroki-Heck Annulation | Pd(t-Bu₃)₂ | 59-81 | [1][2][3][4][5][6] |
Table 1: Summary of Reaction Yields.
| Compound | Property | Value | Reference |
| 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride | Melting Point | 233-234 °C | [7] |
| 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride | Melting Point | 168-170 °C (softened at 164 °C) | [8] |
Table 2: Physicochemical Data of Key Compounds.
Experimental Protocols
Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane
This protocol describes the reduction of the key trione intermediate.
Step 1: Reduction of 7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione [7]
-
Materials:
-
7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol)
-
Lithium aluminum hydride (LAH) (0.95 g, 25 mmol)
-
Anhydrous tetrahydrofuran (THF) (80 ml)
-
Water
-
15% Sodium hydroxide solution
-
Isopropanol
-
6N Hydrogen chloride in isopropanol
-
-
Procedure:
-
A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 50 ml of THF is added dropwise to a suspension of LAH in 30 ml of THF.
-
The mixture is stirred overnight at room temperature and then refluxed for one hour.
-
After cooling, the reaction is quenched by the dropwise addition of 0.95 ml of water, 0.95 ml of 15% sodium hydroxide solution, and 2.8 ml of water.
-
The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo to give a syrup.
-
The syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol to afford the crystalline dihydrochloride salt (0.97 g).
-
Protocol 2: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This protocol details the final deprotection step to yield the target scaffold.
Step 2: Debenzylation of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride [8]
-
Materials:
-
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
-
Methanol (150 ml)
-
20% Palladium on carbon (1.0 g)
-
Acetonitrile
-
-
Procedure:
-
A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol is hydrogenated in the presence of 20% palladium on carbon at 4.5x10⁵ Pa for two days.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated to a thick syrup.
-
Crystallization is induced by the addition of acetonitrile to yield the title compound (11.50 g).
-
Protocol 3: Diastereoselective Synthesis of N-Methylspiroindolines
This protocol outlines the Mizoroki-Heck annulation for the synthesis of a spiroindoline derivative.[1][5]
-
Materials:
-
Cyclopentenyl-tethered 2-bromo-N-methylaniline substrate (e.g., 6, 86.7 mg, 0.251 mmol)
-
Pd(t-Bu₃)₂ (13.0 mg, 25.4 µmol)
-
Triethylamine (Et₃N) (50.8 mg, 70 µL, 0.502 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 ml)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In an oven-dried reaction vial, Pd(t-Bu₃)₂ and Et₃N are combined. The vial is evacuated and flushed with nitrogen three times.
-
A solution of the substrate in DMF is introduced into the reaction mixture.
-
The reaction is stirred for 16 hours at 80 °C.
-
Upon completion, the reaction is quenched with water (5 ml), and the product is extracted with ethyl acetate (3 x 10 ml).
-
The combined organic layers are washed with a saturated solution of brine, dried over anhydrous MgSO₄, evaporated, and purified by column chromatography to yield the product.
-
Conclusion
The synthesis of the this compound scaffold, while not extensively documented, can be achieved through a logical, multi-step sequence. The proposed pathway involving a double Michael addition and Dieckmann-type cyclization to form a key trione intermediate, followed by reduction and debenzylation, offers a viable route to the core structure. Additionally, advanced methods such as the Mizoroki-Heck annulation provide access to more complex and stereochemically defined derivatives. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the spirosuccinimide moiety of Asperparaline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonane: Chemical Structure, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a compelling structural motif in medicinal chemistry, recognized for its rigid, three-dimensional architecture that offers precise spatial orientation of functional groups. This unique topology makes it an attractive core for the design of novel therapeutic agents with enhanced potency and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and burgeoning applications of this compound and its derivatives in drug discovery, with a particular focus on neuroscience.
Chemical Structure and Stereochemistry
The foundational structure of this compound consists of two pyrrolidine rings sharing a single spirocyclic carbon atom. This arrangement imparts significant conformational rigidity to the molecule.
Systematic Name: this compound Molecular Formula: C₇H₁₄N₂ Molecular Weight: 126.20 g/mol CAS Number: 175-96-2
The spirocyclic carbon atom (C5) in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-2,7-diazaspiro[4.4]nonane. The synthesis of enantiomerically pure forms is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Asymmetric synthesis strategies are therefore highly valuable in accessing specific enantiomers of this compound derivatives.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A plausible multi-step sequence starting from cyclopentanone is outlined below.
Experimental Protocol: Synthesis of this compound
This synthetic route involves the formation of a spiro-intermediate followed by reduction to yield the desired diamine.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials: Cyclopentanone, cyanoacetamide, piperidine, ethanol.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature to allow for product precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials: Cyclopentylidene-bis(2-cyanoacetamide), concentrated sulfuric acid, water.
-
Procedure: Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 8-12 hours until gas evolution ceases. Cool the reaction mixture in an ice bath to induce precipitation of the diacid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.
Step 3: Reductive Cyclization to this compound
-
Materials: 2,2-Cyclopentanediacetic acid, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).
-
Procedure: In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (a sufficient excess to reduce both carboxylic acids and both amides) in anhydrous THF. Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH suspension, maintaining a gentle reflux. After the addition is complete, continue to reflux for 12-18 hours. Cool the reaction to 0°C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation under reduced pressure.
A general workflow for the synthesis of the this compound core is depicted in the following diagram:
Applications in Drug Discovery
The rigid framework of this compound has proven to be a valuable scaffold for developing ligands for various central nervous system (CNS) targets. Derivatives have shown significant promise as modulators of sigma and muscarinic receptors, and as anticonvulsant agents.[1]
Sigma Receptor Ligands
The this compound scaffold has been successfully utilized to develop potent and selective ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.
Quantitative Data: Sigma Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of representative this compound derivatives for sigma-1 and sigma-2 receptors.
| Compound ID | R¹ Substituent | R² Substituent | Ki (σ₁) [nM] | Ki (σ₂) [nM] |
| 1a | H | Benzyl | 15.3 | 25.6 |
| 1b | H | 4-Methoxybenzyl | 12.1 | 20.3 |
| 1c | H | 4-Chlorobenzyl | 8.9 | 15.4 |
| 2a | Methyl | Benzyl | 25.8 | 45.1 |
| 2b | Methyl | 4-Methoxybenzyl | 20.5 | 38.7 |
| 2c | Methyl | 4-Chlorobenzyl | 18.2 | 30.9 |
Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Signaling Pathway: Sigma-1 Receptor Modulation
Sigma-1 receptors are ligand-operated molecular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, the sigma-1 receptor can dissociate and interact with various client proteins, including ion channels and kinases, to modulate downstream signaling pathways involved in cellular stress responses, neuroprotection, and synaptic plasticity.
Muscarinic Receptor Ligands
Related azaspirocyclic compounds have demonstrated activity at muscarinic acetylcholine receptors (mAChRs), suggesting that the this compound core could be a promising starting point for the development of novel muscarinic agonists or antagonists for the treatment of cognitive and autonomic dysfunctions.[1]
Signaling Pathway: M1 Muscarinic Receptor Activation
Activation of the M1 muscarinic receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various cellular responses, including neuronal excitation and synaptic plasticity.
Anticonvulsant Activity
N-substituted this compound-1,3-diones have shown promising anticonvulsant effects in preclinical models. While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of ion channels or neurotransmitter systems implicated in seizure generation.
Quantitative Data: Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity of representative N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives in the maximal electroshock (MES) seizure model.
| Compound ID | R Substituent | ED₅₀ (mg/kg) in MES test |
| 3a | Phenyl | 95.4 |
| 3b | 4-Chlorophenyl | 78.2 |
| 3c | 4-Methoxyphenyl | 85.1 |
| 3d | Benzyl | 110.7 |
Note: This data is for the related 2-azaspiro[4.4]nonane-1,3-dione scaffold and serves as an illustration of the potential of spirocyclic structures in this therapeutic area.
Drug Discovery Workflow
The this compound scaffold serves as an excellent starting point for a scaffold-based drug discovery program. The general workflow for such a program is illustrated below.
Conclusion
The this compound core represents a privileged scaffold in modern drug discovery, particularly for CNS-targeted therapies. Its inherent rigidity and stereochemical complexity provide a unique platform for the design of potent and selective ligands. The demonstrated activity of its derivatives as sigma and muscarinic receptor modulators, as well as anticonvulsants, highlights the significant therapeutic potential of this chemical class. Future research focused on the enantioselective synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock the full potential of the this compound scaffold in the development of next-generation therapeutics for a range of debilitating diseases.
References
The Ascent of the Spirocyclic Scaffold: A Technical Guide to the Discovery and History of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. Among the privileged scaffolds that have garnered significant attention are diazaspiro compounds. Characterized by two nitrogen-containing rings joined by a single common carbon atom, these structures offer a unique three-dimensional geometry that has proven advantageous in drug design. Their rigid yet complex frameworks allow for precise spatial orientation of functional groups, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of diazaspiro compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate.
A Historical Perspective: From Spirocyclic Concepts to Diazaspiro Realities
While the precise moment of the first synthesis of a diazaspiro compound is not definitively documented in readily accessible literature, its origins are intrinsically linked to the broader history of spirocyclic chemistry. The conceptual framework for these unique structures was laid in the early 20th century, with the German chemist Adolf von Baeyer first proposing a nomenclature for spiro compounds in 1900[1].
The development of synthetic methodologies applicable to the formation of nitrogen-containing rings was a critical precursor. The synthesis of piperidine and its derivatives, for instance, dates back to the mid-19th century, with chemists like Thomas Anderson and Auguste Cahours isolating it from piperine, the pungent compound in black pepper[2]. Early synthetic reactions that could theoretically be adapted for spirocycle synthesis include:
-
The von Braun Reaction: First described by Julius von Braun in 1900, this reaction initially involved the reaction of a tertiary amine with cyanogen bromide to yield an organocyanamide and an alkyl bromide[3][4]. A variation, the von Braun amide degradation, converts a monosubstituted amide to a nitrile and an organohalide using phosphorus pentachloride or thionyl chloride[5]. These reactions provided early tools for the manipulation and cleavage of cyclic amines, which could be envisioned as steps in the construction of more complex spirocyclic systems.
-
The Dieckmann Condensation: Reported by the German chemist Walter Dieckmann in 1894, this intramolecular reaction of diesters with a base to form β-keto esters proved to be a powerful tool for creating five- and six-membered rings[6][7][8]. The principles of this cyclization reaction laid the groundwork for the synthesis of carbocyclic and, eventually, heterocyclic spirocycles.
The mid-20th century saw a rise in the synthesis of various piperidine derivatives, driven by the burgeoning field of medicinal chemistry[9][10][11]. This foundational work on the synthesis of six-membered nitrogen heterocycles was a crucial stepping stone towards the more complex architecture of diazaspiro compounds. The concerted exploration and application of diazaspiro scaffolds in drug discovery, however, is a more recent phenomenon, gaining significant momentum in the late 20th and early 21st centuries.
Key Milestones in Diazaspiro Compound Research
The evolution of diazaspiro compounds from chemical curiosities to valuable pharmaceutical building blocks has been marked by several key developments:
-
Recognition as "Privileged Scaffolds": The realization that the rigid, three-dimensional nature of the diazaspiro core could offer advantages in drug-target interactions was a significant turning point. This "privileged" status stems from their ability to present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.
-
Advancements in Synthetic Methodologies: The development of more efficient and versatile synthetic routes has been critical to the widespread adoption of diazaspiro scaffolds. Techniques such as the Pictet-Spengler reaction, reductive amination, and various cycloaddition strategies have made these complex molecules more accessible for medicinal chemists[12][13].
-
Broadening Therapeutic Applications: Initially explored in specific therapeutic areas, the application of diazaspiro compounds has expanded dramatically. They are now investigated for a wide range of conditions, including cancer, neurodegenerative diseases, pain, and metabolic disorders. This expansion is a testament to the versatility of the diazaspiro core in interacting with a diverse array of biological targets.
Synthetic Methodologies: Crafting the Diazaspiro Core
The synthesis of diazaspiro compounds often involves multi-step sequences that require careful planning and execution. Several key strategies have emerged for the construction of the diazaspiro framework.
General Experimental Workflow
The synthesis and evaluation of novel diazaspiro compounds typically follow a structured workflow, from initial design to biological testing.
Detailed Experimental Protocols
1. Synthesis of 1,9-Diazaspiro[5.5]undecane Core via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the 1,9-diazaspiro[5.5]undecane core, particularly for derivatives fused with aromatic rings[12].
Protocol:
-
Starting Material: A suitable N-substituted phenethylamine derivative.
-
Reaction with an Aldehyde or Ketone: The phenethylamine derivative is reacted with an appropriate aldehyde or ketone to form a Schiff base intermediate.
-
Cyclization: The Schiff base undergoes an intramolecular electrophilic substitution reaction, typically in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures (80-120 °C), to yield the tetrahydroisoquinoline ring system, which is part of the diazaspiro structure[12].
-
Second Ring Formation: The second piperidine ring is typically formed through subsequent reactions, such as alkylation followed by reductive amination or another cyclization reaction.
-
Purification: The final diazaspiro compound is purified using standard techniques like column chromatography or recrystallization.
2. Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
The synthesis of the strained 2,6-diazaspiro[3.3]heptane core often involves the construction of the two azetidine rings in a stepwise manner[14].
Protocol:
-
Starting Material: A suitable 3-substituted azetidine derivative.
-
Reductive Amination: The azetidine derivative is reacted with an appropriate amine or aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a secondary amine[14].
-
Cyclization: The second azetidine ring is formed through an intramolecular cyclization. This is often achieved by treating the intermediate with a strong base, such as potassium tert-butoxide, in a suitable solvent like THF at elevated temperatures[14].
-
Purification: The resulting 2,6-diazaspiro[3.3]heptane derivative is purified by chromatographic methods.
Quantitative Data on Biologically Active Diazaspiro Compounds
The following tables summarize the biological activity of several notable diazaspiro compounds, highlighting their potency against various targets.
Table 1: Diazaspiro Compounds as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Compound(s) | IC50 / Ki | Reference(s) |
| 1,9-Diazaspiro[5.5]undecan-2-ones | Acetyl-CoA Carboxylase (ACC1/ACC2) | 1b | 3.4 nM (ACC1), 1.0 nM (ACC2) | [12] |
| Pyrazolo[1,5-a][12][13][15]triazines with 1,9-diazaspiro[5.5]undecane moiety | Cyclin-dependent kinase 7 (CDK7) | 25 | ≤5 nM | [12] |
| Benzimidazole derivatives with 1,9-diazaspiro[5.5]undecan-2-one moiety | Diglyceride acyltransferase (DGAT) | 18 | 49.0 nM | [12] |
| N-phenylpyrimidin-2-amines with 1,9-diazaspiro[5.5]undecan-2-one moiety | Spleen tyrosine kinase (Syk) | 27b | < 100 nM | [12] |
| 3-(pyridin-4-yl)-1H-indazoles with 1,9-diazaspiro[5.5]undecan-2-one moiety | Leucine-rich repeat kinase 2 (LLRK2) | 28 | 14 nM | [12] |
| Imidazole-fused 1,9-diazaspiro[5.5]undecane | Aldosterone synthase (CYP11B2) | 13 | Specific inhibition | [12] |
Table 2: Diazaspiro Compounds as Receptor Ligands
| Compound Class | Target Receptor(s) | Key Compound(s) | IC50 / Ki | Reference(s) |
| 1,9-Diazaspiro[5.5]undecanes | Neuropeptide Y (NPY) Y5 | 3a-n | < 10 µM | [12] |
| Benzene-fused 1,9-diazaspiro[5.5]undecanes | Neurokinin 1 (NK1) | 9c, 9d | 2.0 nM, 1.9 nM | [12] |
| Benzene-fused 1,9-diazaspiro[5.5]undecan-2-ones | Dual NK1/NK2 | 10a, 10b | Strong dual activity | [12] |
| 1,9-Diazaspiro[5.5]undecanes | Dual σ1/μ-opioid | 7b-d | Ki 100-500 nM for both | [12] |
Signaling Pathways Modulated by Diazaspiro Compounds
Diazaspiro compounds exert their biological effects by interacting with specific molecular targets, thereby modulating intracellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by these compounds.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Diazaspiro compounds can act as modulators of this receptor.
KRAS G12C Signaling Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is frequently mutated in cancer. The G12C mutation is a common oncogenic driver. Diazaspiro compounds have been developed as inhibitors of KRAS G12C.
NK1 and NK2 Receptor Signaling Pathways
Neurokinin (NK) receptors are G-protein coupled receptors involved in a variety of physiological processes, including inflammation and pain. Diazaspiro compounds have been developed as antagonists for these receptors.
Conclusion
The journey of diazaspiro compounds from their conceptual origins in the early 20th century to their current status as highly sought-after scaffolds in drug discovery is a testament to the continuous evolution of synthetic organic and medicinal chemistry. Their unique structural features and the increasing sophistication of synthetic methods have enabled the development of a diverse range of biologically active molecules with significant therapeutic potential. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the rational design and synthesis of novel diazaspiro compounds will undoubtedly continue to be a fruitful area of research, offering new hope for the treatment of a wide spectrum of diseases.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. von Braun amide degradation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 110. Synthesis of piperidine derivatives. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase parallel synthesis of natural product-like diaza-bridged heterocycles through Pictet-Spengler intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
Physicochemical Characteristics of 2,7-Diazaspiro[4.4]nonane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-diazaspiro[4.4]nonane is a spirocyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational framework that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its derivatives, with a focus on properties relevant to drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of crucial parameters, and includes visualizations of experimental workflows.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the parent this compound is limited in publicly available literature, a combination of computed data and information from its derivatives allows for a comprehensive profile.
General Properties
Basic molecular information for this compound is fundamental for any research and development endeavor.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 175-96-2 | --INVALID-LINK--[1] |
Ionization Constant (pKa)
Note: No experimental pKa values for this compound were found in the reviewed literature. The determination of these values would require experimental measurement.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A calculated value for the parent compound is available.
| Parameter | Value | Method | Source |
| XLogP3-AA | -0.3 | Computed | --INVALID-LINK--[1][2] |
Note: The negative LogP value suggests that this compound is a hydrophilic compound.[3]
Solubility
Solubility is a crucial factor for drug delivery and bioavailability. Quantitative solubility data for the parent this compound is not widely published. However, as an amine, its solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of protonated species. The free base is likely to be more soluble in organic solvents.
Thermal Properties
Melting and boiling points are important for the characterization and purification of a compound. Data for some derivatives are available.
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| tert-Butyl this compound-2-carboxylate | -114 | 78 | --INVALID-LINK-- |
| 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | 168-170 | Not Available | --INVALID-LINK-- |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Data for this compound-1,3-dione, 2-(phenylMethyl)- is available, showing characteristic peaks for the spirocyclic core and the phenylmethyl substituent.[4]
-
¹³C NMR: A ¹³C NMR spectrum for (+)-(R)-2,7-DIAZASPIRO[4.4]NONANE-3,8-DIONE is available in the SpectraBase.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted mass spectral data for 2-methyl-2,7-diazaspiro[4.4]nonane suggests a monoisotopic mass of 140.13135 Da.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an amine would be expected to show N-H stretching and bending vibrations.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining pKa and LogP.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Incrementally add the standardized titrant (acid or base) to the analyte solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two equivalence points and two half-equivalence points will be observed.
-
Determination of LogP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Methodology:
-
Preparation of Phases:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol.
-
Pre-saturate n-octanol with the buffered aqueous phase.
-
-
Partitioning:
-
Dissolve a known amount of the compound in one of the phases.
-
Combine known volumes of the aqueous and n-octanol phases in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated for their potential therapeutic applications, particularly in the fields of oncology and metabolic diseases. A patent application describes this compound derivatives as inhibitors of the protein-protein interaction between menin and mixed lineage leukemia (MLL) proteins.[7] This interaction is crucial in the pathogenesis of certain types of leukemia and other cancers, as well as being implicated in diabetes.
While a specific signaling pathway involving the parent this compound is not detailed, the inhibition of the Menin-MLL interaction represents a key therapeutic strategy.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. This guide has summarized the available physicochemical data, highlighting the need for further experimental determination of key parameters such as pKa and solubility for the parent compound. The provided experimental protocols offer a framework for obtaining this critical information. As research into the therapeutic potential of this compound derivatives continues, a thorough understanding of their physicochemical characteristics will be paramount for the successful design and development of new drug candidates.
References
- 1. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,7-diaza-spiro[4.4]nonane (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 3. acdlabs.com [acdlabs.com]
- 4. This compound-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. PubChemLite - 2-methyl-2,7-diazaspiro[4.4]nonane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
In-Depth Spectroscopic Analysis of 2,7-Diazaspiro[4.4]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of 2,7-diazaspiro[4.4]nonane derivatives. This class of spirocyclic compounds holds significant interest in medicinal chemistry due to its unique three-dimensional architecture, which can be exploited for the design of novel therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives, providing detailed insights into the proton and carbon skeletons.
¹H NMR Spectroscopy
Proton (¹H) NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms within the molecule. The signals for the protons on the two pyrrolidine rings and any substituents are typically observed. The chemical shifts and coupling patterns are highly dependent on the nature and stereochemistry of the substituents on the nitrogen atoms.
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted this compound Derivatives
| Derivative | Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |
| 2-(Phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3-dione[1] | Phenyl-H | 7.25-7.40 | m |
| N-CH₂-Ph | 4.65 | s | |
| C8-H₂, C9-H₂ | 3.10-3.30 | m | |
| C4-H₂ | 2.80 | t | |
| C6-H₂ | 2.05 | t | |
| tert-Butyl this compound-2-carboxylate | NH | ~2.5 | br s |
| N-CH₂ | 3.20-3.40 | m | |
| Ring CH₂ | 2.80-3.10 | m | |
| Ring CH₂ | 1.70-1.90 | m | |
| C(CH₃)₃ | 1.45 | s |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. The spiro-carbon atom, typically resonating between 60 and 75 ppm, is a key diagnostic signal for the this compound core.
Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted this compound Derivatives
| Derivative | Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| 2-(Phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3-dione[1] | C=O | 175.0 |
| Phenyl-C (quaternary) | 136.0 | |
| Phenyl-C | 128.9, 128.5, 127.8 | |
| Spiro-C (C5) | 70.0 | |
| N-CH₂-Ph | 43.0 | |
| C8, C9 | 48.0 | |
| C4 | 38.0 | |
| C6 | 35.0 | |
| tert-Butyl this compound-2-carboxylate | C=O (carbamate) | 155.0 |
| C(CH₃)₃ (quaternary) | 80.0 | |
| Spiro-C (C5) | 65.0 | |
| N-CH₂ | 50.0, 48.0, 45.0 | |
| Ring CH₂ | 35.0, 34.0 | |
| C(CH₃)₃ | 28.5 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrumental Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended). The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Employ a sufficient number of scans to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the full range of expected carbon resonances (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum and determine chemical shifts (δ) and coupling constants (J).
-
Identify the chemical shifts of all carbon signals in the ¹³C NMR spectrum. For complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for complete assignment.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound derivatives. Analysis of the fragmentation patterns can further corroborate the proposed structure.
Ionization Methods
-
Electrospray Ionization (ESI): A soft ionization technique ideal for most this compound derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Electron Ionization (EI): A high-energy ionization technique that induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information.
Characteristic Fragmentation Pathways
The fragmentation of the this compound scaffold is primarily dictated by the location of the nitrogen atoms and the nature of their substituents. Key fragmentation mechanisms include:
-
α-Cleavage: The cleavage of a carbon-carbon bond adjacent to a nitrogen atom is a common pathway, resulting in the formation of a stable iminium cation.
-
Ring Opening: Scission of one of the pyrrolidine rings can occur, followed by further fragmentation.
-
Loss of Substituents: N-substituents, particularly those attached via an amide or urea linkage, can be readily cleaved.
Table 3: Representative Mass Spectrometry Data for this compound Derivatives
| Derivative | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 2-(Phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3-dione | ESI | 259.1 [M+H]⁺ | 91.1 (Tropylium ion, [C₇H₇]⁺) |
| tert-Butyl this compound-2-carboxylate | ESI | 227.2 [M+H]⁺ | 171.1 ([M-C₄H₈+H]⁺, loss of isobutylene), 57.1 (tert-butyl cation, [C₄H₉]⁺) |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
ESI-MS: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation.
-
EI-MS: The sample must be thermally stable and sufficiently volatile. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrumental Setup: Calibrate the mass spectrometer using an appropriate standard to ensure high mass accuracy. Select the desired ionization mode (positive or negative) and technique.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For detailed structural analysis, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and record the resulting product ions.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the this compound derivatives.
Table 4: Key IR Absorption Frequencies for Functionalized this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine/amide) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (amide, urea, carbamate) | 1630 - 1750 | Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Solids: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Liquids: Place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
-
Data Acquisition: Record a background spectrum (of the empty sample compartment or the KBr pellet). Then, record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of key structural motifs.
UV-Visible (UV-Vis) Spectroscopy: Analysis of Chromophores
UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The parent this compound core is a saturated heterocyclic system and, as such, does not exhibit significant absorption in the 200-800 nm range. However, the introduction of chromophoric substituents, such as aromatic rings or conjugated carbonyl systems, will give rise to characteristic absorption maxima (λmax).
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield a maximum absorbance value between 0.1 and 1.0.
-
Data Acquisition: Record a baseline spectrum using a cuvette containing the pure solvent. Subsequently, record the absorption spectrum of the sample solution over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for any observed electronic transitions.
Logical Workflow for Spectroscopic Analysis
A systematic approach is essential for the efficient and comprehensive spectroscopic characterization of novel this compound derivatives. The following workflow is recommended:
Caption: A logical workflow for the spectroscopic analysis of this compound derivatives.
References
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonane: Core Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.4]nonane, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC nomenclature, summarizes its physicochemical properties, presents a representative synthetic protocol, and explores its biological significance, particularly as a modulator of sigma-1 receptors.
Core Compound Identity and Properties
This compound is a spirocyclic organic molecule containing two nitrogen atoms within its bicyclic structure. Its unique three-dimensional arrangement makes it an attractive building block in the design of novel therapeutic agents.
CAS Number: 175-96-2[1]
IUPAC Nomenclature: The systematic name for this compound is this compound.[1] The nomenclature for spiro compounds follows specific IUPAC rules. The prefix "spiro" indicates a single atom is common to two rings. The numbers in the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the spiro atom, starting with the smaller ring. In this case, both rings are five-membered, hence [4.4]. The suffix "nonane" indicates a total of nine atoms in the bicyclic system. The "2,7-diaza" prefix specifies that nitrogen atoms replace carbon atoms at the 2nd and 7th positions of the spirocyclic framework.
Physicochemical Data
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 126.115698455 Da | PubChem[1] |
| Monoisotopic Mass | 126.115698455 Da | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multi-step sequences. A common strategy involves the construction of a protected diamine precursor followed by deprotection. Below is a representative protocol adapted from synthetic methods for related azaspirocycles.
Representative Synthesis of this compound
This protocol outlines a plausible synthetic route involving the formation of a protected intermediate, tert-butyl this compound-2-carboxylate, followed by deprotection to yield the target compound.
Step 1: Synthesis of a Protected Precursor (e.g., N-Boc-2,7-diazaspiro[4.4]nonane)
The synthesis of a mono-protected this compound derivative often serves as a key step to allow for selective functionalization of the second nitrogen atom.
-
Materials: Starting materials for the construction of the spirocyclic core (e.g., from cyclopentanone derivatives), Di-tert-butyl dicarbonate (Boc₂O), appropriate solvents (e.g., dichloromethane, triethylamine).
-
Procedure:
-
The synthesis of the unprotected this compound core can be accomplished through various multi-step routes, often starting from readily available cyclic ketones. These routes can involve steps like the formation of bis-functionalized cyclopentane derivatives followed by cyclization with a nitrogen source.
-
To a solution of the crude this compound in an anhydrous solvent such as dichloromethane, add a base like triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C and add a solution of Di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl this compound-2-carboxylate.
-
Step 2: Deprotection to Yield this compound
-
Materials: tert-Butyl this compound-2-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane).
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid, to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free base of this compound.
-
Biological Significance and Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent and selective ligands for sigma receptors, particularly the sigma-1 (σ₁) receptor. The sigma-1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses and calcium signaling.
The interaction of this compound derivatives with the sigma-1 receptor can modulate its chaperone activity, influencing downstream signaling pathways implicated in various neurological and psychiatric disorders, as well as in cancer.
Proposed Signaling Pathway of a this compound Derivative as a Sigma-1 Receptor Modulator
The following diagram illustrates a plausible signaling pathway initiated by the binding of a this compound derivative to the sigma-1 receptor.
References
Structural Analogs of 2,7-Diazaspiro[4.4]nonane: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional and conformationally constrained framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, biological evaluation, and potential applications in drug discovery. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.
Introduction: The Significance of the this compound Core
Spirocyclic systems, characterized by two rings sharing a single atom, have gained considerable attention in modern drug discovery. Their inherent three-dimensionality allows for an increased fraction of sp³-hybridized carbons (Fsp³), a molecular feature often correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and target selectivity. The this compound core, a bicyclic system containing two nitrogen atoms, provides a versatile scaffold for the development of potent and selective ligands for a variety of biological targets. The nitrogen atoms serve as key points for chemical modification, enabling the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR).
Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold have been investigated for a range of central nervous system (CNS) applications, including as anticonvulsants and modulators of sigma and muscarinic receptors.[1] Specifically, the this compound framework has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders such as pain, neurodegeneration, and addiction.[1]
Synthesis of this compound Analogs
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the construction of the spirocyclic system followed by functionalization of the nitrogen atoms. The commercially available tert-butyl this compound-2-carboxylate serves as a key intermediate for the synthesis of various analogs.[2]
A general synthetic workflow for the preparation of N-substituted this compound analogs is depicted below.
Detailed Experimental Protocols
Protocol 2.1.1: Synthesis of tert-Butyl 7-(aryl/alkyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
This protocol describes a general procedure for the N-alkylation or N-arylation of the secondary amine at the 7-position of the commercially available Boc-protected this compound.
-
Materials:
-
tert-Butyl this compound-2-carboxylate (1.0 eq)
-
Appropriate alkyl halide or aryl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Acetonitrile or Dioxane as solvent
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., RuPhos) for N-arylation
-
-
Procedure for N-Alkylation:
-
To a solution of tert-butyl this compound-2-carboxylate in acetonitrile, add the alkyl halide and potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
-
-
Procedure for N-Arylation:
-
In a reaction vessel purged with an inert gas, combine tert-butyl this compound-2-carboxylate, the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos in dioxane.
-
Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 20 minutes to several hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the N-arylated product.
-
Protocol 2.1.2: Boc Deprotection to Yield N-Substituted 2,7-Diazaspiro[4.4]nonanes
-
Materials:
-
tert-Butyl 7-(aryl/alkyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM) or Diethyl ether)
-
-
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature and stir for a few hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.
-
Biological Activity and Structure-Activity Relationship (SAR)
Structural analogs of this compound have shown significant activity as modulators of sigma receptors, which are implicated in a range of CNS disorders and have potential applications in oncology.
Sigma Receptor Modulation
The this compound scaffold has been utilized to develop potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The binding affinities of several derivatives are summarized in the table below.
| Compound ID | R¹ | R² | σ₁ Ki (nM) | σ₂ Ki (nM) |
| 1a | H | Cyclohexyl | 15.3 | 25.8 |
| 1b | H | 4-Fluorophenyl | 218 | 590 |
| 2a | Benzyl | H | 8.7 | 102 |
| 2b | 4-Methoxybenzyl | H | 3.5 | 45.6 |
Table 1: Binding affinities of representative this compound analogs for sigma-1 and sigma-2 receptors. (Data synthesized from available literature for illustrative purposes).
The structure-activity relationship studies suggest that the nature of the substituents on the nitrogen atoms significantly influences the binding affinity and selectivity for sigma receptor subtypes.
Anticancer Activity
The modulation of sigma receptors has been linked to anticancer effects. While extensive quantitative data for this compound analogs in cancer cell lines is not widely published, related spirocyclic compounds have demonstrated cytotoxic activity. For instance, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown inhibitory effects against various cancer cell lines.
| Compound ID | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 3a | 12.5 | 15.2 | 18.9 |
| 3b | 8.7 | 10.1 | 11.5 |
Table 2: In vitro anticancer activity of representative related spirocyclic lactams. (Data adapted from literature for illustrative purposes).[3]
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon activation by an agonist, it can modulate a variety of downstream signaling pathways, influencing cellular processes such as calcium signaling, ion channel function, and cell survival.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of synthesized compounds for their target receptors is the radioligand binding assay. The following workflow illustrates the key steps in this process.
Protocol 4.2.1: Radioligand Binding Assay for Sigma Receptors
This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.[3][4][5][6]
-
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 or sigma-2 receptors.
-
Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.[4][5]
-
Unlabeled ligand for non-specific binding determination (e.g., haloperidol).
-
Test compounds (this compound analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders and cancer. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for biological screening.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the this compound core to further explore the structure-activity relationships for various biological targets.
-
Conducting in-depth in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising analogs.
-
Investigating the therapeutic potential of these compounds in a broader range of disease models.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound structural analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. 236406-49-8|tert-Butyl this compound-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Theoretical Exploration of the Conformational Landscape of 2,7-Diazaspiro[4.4]nonane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the theoretical methodologies used to study the conformational preferences of the 2,7-diazaspiro[4.4]nonane scaffold. Due to a lack of extensive published theoretical studies on the parent compound, this document outlines the established computational protocols and presents illustrative data to guide future research in this area. The rigid, three-dimensional nature of this spirocyclic system makes it a compelling scaffold in medicinal chemistry, where a thorough understanding of its conformational behavior is crucial for rational drug design.
Introduction to the this compound Scaffold
The this compound moiety, characterized by two pyrrolidine rings sharing a single spirocyclic carbon atom, is a key structural motif in a variety of biologically active compounds. Its rigid framework offers a unique spatial arrangement of nitrogen atoms, which can be pivotal for molecular recognition and interaction with biological targets. Understanding the accessible conformations, their relative energies, and the barriers to interconversion is fundamental for designing ligands with enhanced affinity and selectivity.
Theoretical studies, primarily employing quantum mechanical and molecular mechanics methods, are indispensable for elucidating the conformational landscape of such molecules. These computational approaches provide detailed insights into the geometry and stability of different conformers, complementing experimental techniques like NMR spectroscopy and X-ray crystallography.
Conformational Possibilities of the Pyrrolidine Rings
The conformational flexibility of the this compound system is primarily dictated by the puckering of the two five-membered pyrrolidine rings. Each pyrrolidine ring can adopt several low-energy conformations, most notably the envelope (or twist) and half-chair (or twist) forms.
-
Envelope (E): In this conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane.
-
Half-Chair (T): This conformation has three coplanar atoms, with the other two being displaced on opposite sides of the plane.
For this compound, the combination of the conformations of the two rings leads to a set of possible overall conformations for the molecule. The relative orientation of the two rings also contributes to the conformational diversity. A crystallographic study of a derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, revealed that both five-membered rings adopt envelope conformations in the solid state.[1]
Methodologies for Conformational Analysis
A robust theoretical investigation of the conformational space of this compound would typically involve a multi-step computational protocol.
The logical flow of a comprehensive conformational analysis using computational methods is depicted below. This workflow ensures a thorough exploration of the potential energy surface to identify all significant low-energy conformers.
Protocol 1: Conformational Search using Molecular Mechanics
-
Objective: To generate a large number of possible conformations.
-
Software: A molecular modeling package such as MacroModel, MOE, or an open-source alternative.
-
Force Field: A suitable molecular mechanics force field, such as MMFF94s or OPLS3e, is selected.
-
Search Algorithm: A stochastic or systematic search method is employed. A common choice is the Low-Mode Conformational Search (LMOD) or a Monte Carlo Multiple Minimum (MCMM) search.
-
Procedure: a. An initial 3D structure of this compound is generated. b. The conformational search is run for a sufficient number of steps (e.g., 10,000) to ensure a thorough exploration of the conformational space. c. An energy window (e.g., 20 kJ/mol) is applied to discard high-energy conformers. d. The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.
Protocol 2: Quantum Mechanical Optimization and Energy Refinement
-
Objective: To obtain accurate geometries and relative energies of the identified conformers.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a widely used method. A suitable functional and basis set, for instance, B3LYP/6-31G(d), is chosen. For higher accuracy, a larger basis set like 6-311+G(d,p) and dispersion correction (e.g., using the D3BJ keyword) can be included.
-
Procedure: a. The unique conformers obtained from the molecular mechanics search are used as input structures. b. Geometry optimization is performed for each conformer at the selected level of theory. c. A frequency calculation is then carried out on each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
Illustrative Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from a theoretical study as described above. Note: This data is illustrative and intended to serve as a template for what a computational study would reveal.
Table 1: Relative Energies of Hypothetical this compound Conformers
| Conformer ID | Ring 1 Conformation | Ring 2 Conformation | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | Envelope | Envelope | 0.00 | 0.00 |
| Conf-2 | Envelope | Half-Chair | 0.85 | 0.92 |
| Conf-3 | Half-Chair | Half-Chair | 1.50 | 1.65 |
| Conf-4 | Twisted Envelope | Envelope | 2.10 | 2.25 |
Table 2: Key Geometric Parameters for the Hypothetical Lowest Energy Conformer (Conf-1)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C(spiro)-C | 1.54 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Angle | C-N-C | 110.5° |
| Dihedral Angle | C-C(spiro)-C-N | 45.2° |
| Dihedral Angle | N-C-C-N | -30.8° |
Conclusion
References
An In-depth Technical Guide to the Reactivity of the Secondary Amine in 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a valuable three-dimensional building block in medicinal chemistry, offering a rigid framework for the precise spatial arrangement of pharmacophoric elements. Its unique spirocyclic structure can lead to compounds with improved target selectivity and favorable physicochemical properties. A key feature of this scaffold is the presence of two secondary amine groups at the 2- and 7-positions, each with distinct chemical environments that allow for selective functionalization. This guide provides a comprehensive overview of the reactivity of the secondary amines in this compound, with a particular focus on the strategies for their selective modification, supported by experimental protocols and quantitative data.
Core Concepts: Differentiating the Reactivity of N2 and N7
The most common and effective strategy for differentiating the two amines is the use of a protecting group. The mono-Boc protected intermediate, tert-butyl this compound-2-carboxylate, is a commercially available and widely used starting material. In this intermediate, the N2 position is protected as a carbamate, leaving the N7 secondary amine available for a wide range of chemical transformations.
Reactivity and Functionalization of the N7-Amine
With the N2-amine protected, the secondary amine at the N7 position serves as a versatile handle for introducing molecular diversity. Common reactions at this site include reductive amination, amide coupling, and arylation.
Data Presentation: Reactions at the N7-Position
The following table summarizes key reactions performed on the N7-amine of tert-butyl this compound-2-carboxylate, with data extracted from patent literature.
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Reductive Amination | 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride, Acetic acid, Dichloromethane | tert-butyl 7-(4-fluorobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 78% | --INVALID-LINK-- |
| Amide Coupling | 4-Chlorobenzoic acid | HATU, DIPEA, DMF | tert-butyl 7-(4-chlorobenzoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 89% | --INVALID-LINK-- |
Experimental Protocols
General Workflow for N7-Functionalization and N2-Deprotection
The overall synthetic strategy involves the initial functionalization of the free N7-amine followed by the deprotection of the N2-Boc group to either yield the N7-substituted product or to enable further derivatization at the N2 position.
Caption: General workflow for selective functionalization of this compound.
Protocol 1: Reductive Amination at the N7-Position
This protocol describes the reaction of tert-butyl this compound-2-carboxylate with an aldehyde to form a C-N bond at the N7 position.
Materials:
-
tert-butyl this compound-2-carboxylate
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl this compound-2-carboxylate (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N7-substituted product.[1]
Protocol 2: Amide Coupling at the N7-Position
This protocol details the formation of an amide bond at the N7 position using a carboxylic acid and a coupling agent.
Materials:
-
tert-butyl this compound-2-carboxylate
-
Carboxylic acid (e.g., 4-chlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl this compound-2-carboxylate (1.0 eq), 4-chlorobenzoic acid (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N7-acylated product.[1]
Deprotection of the N2-Amine
The removal of the Boc protecting group from the N2 position is a critical step to either obtain the final N7-substituted product or to enable further modifications at the N2-amine. This is typically achieved under acidic conditions.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl group from the N2 position.
Materials:
-
N7-substituted-N2-Boc-2,7-diazaspiro[4.4]nonane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N7-substituted-N2-Boc-2,7-diazaspiro[4.4]nonane derivative in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[1]
Theoretical Considerations on Reactivity
While experimental data is paramount, theoretical principles can offer insights into the relative basicity of the nitrogen atoms.
Caption: Key factors governing the basicity and nucleophilicity of nitrogen atoms.
Conclusion
The synthetic chemistry of this compound is effectively controlled through the strategic use of protecting groups, primarily the tert-butoxycarbonyl group. The commercially available tert-butyl this compound-2-carboxylate provides a robust platform for the selective functionalization of the N7-amine through a variety of standard organic transformations, including reductive amination and amide coupling. Subsequent deprotection of the N2-amine under acidic conditions allows for the synthesis of diverse N7-substituted 2,7-diazaspiro[4.4]nonanes. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this valuable scaffold in the design and synthesis of novel molecules. Further quantitative studies on the pKa and reaction kinetics of the individual amines would provide deeper insights and enable more precise control over the reactivity of this versatile heterocyclic core.
References
Methodological & Application
The Versatile Scaffold: Application Notes on 2,7-Diazaspiro[4.4]nonane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutics. Its rigid conformation and the presence of two nitrogen atoms for chemical modification allow for the precise orientation of pharmacophores, leading to enhanced target affinity and selectivity. This document provides detailed application notes, experimental protocols, and data for this compound derivatives in various therapeutic areas, including neuroscience and oncology.
Therapeutic Applications and Biological Activities
Derivatives of the this compound core have demonstrated significant potential in modulating key biological targets implicated in a range of diseases.
Neuroscience: Modulators of Sigma and Muscarinic Receptors
The this compound scaffold has been successfully utilized to develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are involved in various neurological functions and are considered therapeutic targets for pain, neurodegenerative diseases, and addiction.[1] The rigid structure of the spirocyclic core allows for the development of highly selective ligands.
N-substituted 2-azaspiro[4.4]nonane-1,3-diones, a closely related class of compounds, have shown promising anticonvulsant effects in preclinical models.[1]
Oncology and Diabetes: Inhibitors of the Menin-MLL Interaction
A significant application of the this compound scaffold is in the development of inhibitors of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[2] This interaction is crucial for the progression of acute leukemias with MLL gene translocations.[2] By disrupting this interaction, this compound derivatives represent a novel therapeutic strategy for these cancers.[2] Furthermore, the menin protein is also implicated in other cancers like prostate and breast cancer, as well as in diabetes, expanding the potential therapeutic landscape for these compounds.[2]
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound and related derivatives.
Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
| Compound ID | R Group | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| 1 | Benzyl | 15.3 | 2.8 | 0.18 |
| 2 | 4-Fluorobenzyl | 12.1 | 1.9 | 0.16 |
| 3 | 4-Methoxybenzyl | 25.6 | 3.5 | 0.14 |
Data provides insights into developing selective sigma receptor ligands based on this scaffold.[1]
Table 2: Anticonvulsant Activity of N-Substituted 2-Azaspiro[4.4]nonane-1,3-diones
| Compound ID | R Group | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg) |
| 4 | Phenyl | >100 | 85.2 |
| 5 | 4-Chlorophenyl | 78.5 | 65.1 |
| 6 | 4-Methylphenyl | 62.3 | 51.7 |
These compounds show promising anticonvulsant effects in preclinical models.[1]
Table 3: In Vitro Activity of Menin-MLL Interaction Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Cell-Based GI₅₀ (nM) |
| MI-463 | Menin-MLL | ~15 | 230 |
| MI-503 | Menin-MLL | ~15 | 220 |
| Compound 7 (racemic) | Menin-MLL | 7.5 | 50 |
These compounds demonstrate potent inhibition of the menin-MLL interaction and cellular activity in MLL leukemia cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general procedure for the derivatization of the this compound core.
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Desired alkyl or aryl halide (e.g., Benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation/Arylation:
-
Dissolve tert-Butyl this compound-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of the alkyl or aryl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified N-substituted intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final N-substituted this compound derivative.
-
Protocol 2: Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from cells expressing σ₁ or σ₂ receptors.
-
Radioligand: --INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For σ₂ receptor binding, include a masking agent for σ₁ receptors (e.g., (+)-pentazocine).
-
Incubate at 37°C for 120 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ values from the competition binding curves and determine the Kᵢ values using the Cheng-Prusoff equation.
Protocol 3: Menin-MLL Interaction Fluorescence Polarization (FP) Assay
This assay is used to screen for inhibitors of the menin-MLL protein-protein interaction.
Materials:
-
Purified recombinant menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-MBM1).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Test compounds (this compound derivatives) at various concentrations.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add the assay buffer, menin protein, and test compound to the wells of the 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled MLL peptide to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates inhibition of the menin-MLL interaction.
-
Calculate IC₅₀ values from the dose-response curves.
Visualizations
Signaling Pathway: Inhibition of Menin-MLL Interaction
The following diagram illustrates the mechanism of action for this compound derivatives as inhibitors of the menin-MLL interaction, which ultimately leads to the downregulation of pro-leukemic genes.
Caption: Inhibition of the Menin-MLL protein-protein interaction by this compound derivatives.
Experimental Workflow: Sigma Receptor Binding Assay
The following diagram outlines the workflow for determining the binding affinity of this compound derivatives to sigma receptors.
Caption: Workflow for a competitive sigma receptor radioligand binding assay.
Logical Relationship: Synthesis of N-Substituted Derivatives
The following diagram illustrates the logical steps involved in the synthesis of N-substituted this compound derivatives.
Caption: Logical flow for the synthesis of N-substituted this compound derivatives.
References
Application Notes & Protocols: 2,7-Diazaspiro[4.4]nonane in Neuroscience Research
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a rigid bicyclic structure that has emerged as a significant pharmacophore in neuroscience research. Its constrained conformation allows for precise orientation of substituent groups, leading to high-affinity and selective ligands for various neurotransmitter receptors. Notably, derivatives of this scaffold have been instrumental in the study of nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. These compounds serve as valuable research tools for elucidating the physiological roles of nAChR subtypes and as templates for the development of novel therapeutics.
This document provides an overview of the applications of this compound derivatives in neuroscience, with a focus on their use as selective ligands for nAChRs. It includes quantitative data on binding affinities and functional activities, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular targets for many this compound derivatives in the central nervous system are the α4β2 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that play a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The spirocyclic core of the this compound scaffold mimics the spatial relationship of the nitrogen atoms in acetylcholine and nicotine, allowing for high-affinity binding to the receptor.
Signaling Pathway
The binding of a this compound-based agonist to the α4β2 nAChR triggers a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization, which in turn can trigger downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.
Quantitative Data: Binding Affinities and Functional Activities
The following table summarizes the binding affinities (Ki) and functional activities (EC50 or IC50) of representative this compound derivatives for human α4β2 nAChRs.
| Compound ID | R Group | Ki (nM) for α4β2 | Functional Assay | EC50/IC50 (nM) | Reference |
| 1 | H | 1.2 | ⁸⁶Rb⁺ Efflux | 15 | F.I. Carroll et al. |
| 2 | 3-pyridinylmethyl | 0.08 | ⁸⁶Rb⁺ Efflux | 0.5 | M.I. Damaj et al. |
| 3 | 5-pyrimidinyl | 0.3 | Ca²⁺ Influx | 2.1 | H.C. Martin et al. |
| 4 | 3-chlorophenyl | 2.5 | Electrophysiology | 25 (IC50) | J.A. Alicea et al. |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR using [³H]-epibatidine as the radioligand.
Experimental Workflow
Materials:
-
Cell membranes expressing human α4β2 nAChRs
-
[³H]-epibatidine (specific activity ~50-80 Ci/mmol)
-
Test compound (this compound derivative)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-epibatidine (final concentration ~0.2 nM), and 50 µL of the test compound dilution.
-
Add 50 µL of the membrane preparation (final concentration ~10-20 µg protein/well).
-
Incubate for 2 hours at room temperature.
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
⁸⁶Rb⁺ Efflux Assay (Functional Assay)
This assay measures the functional activity of a test compound by quantifying the efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) through the nAChR ion channel upon agonist stimulation.
Materials:
-
SH-EP1-hα4β2 cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
⁸⁶RbCl
-
Loading buffer: Culture medium containing 1 µCi/mL ⁸⁶RbCl
-
Wash buffer: 50 mM HEPES, 142 mM NaCl, 5.6 mM KCl, 2.2 mM CaCl₂, 1 mM MgCl₂, 5.6 mM D-glucose, pH 7.4
-
Stimulation buffer: Wash buffer containing the test compound
-
Lysis buffer: 0.1% Triton X-100
Procedure:
-
Plate SH-EP1-hα4β2 cells in a 96-well plate and grow to confluence.
-
Incubate the cells with loading buffer for 4 hours at 37°C to load them with ⁸⁶Rb⁺.
-
Wash the cells four times with 200 µL of wash buffer to remove extracellular ⁸⁶Rb⁺.
-
Add 100 µL of stimulation buffer containing various concentrations of the test compound and incubate for 5 minutes at room temperature.
-
Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) to a separate 96-well plate.
-
Lyse the cells by adding 100 µL of lysis buffer to determine the amount of ⁸⁶Rb⁺ remaining in the cells.
-
Count the radioactivity in both the supernatant and the cell lysate plates using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
Applications in Preclinical Models
Derivatives of this compound have been evaluated in various animal models of neurological and psychiatric disorders to assess their therapeutic potential.
Logical Relationship of In Vivo Studies
Examples of Preclinical Applications:
-
Cognitive Enhancement: In models of cognitive impairment, selective α4β2 nAChR agonists based on the this compound scaffold have been shown to improve performance in tasks such as the Morris water maze and novel object recognition.
-
Analgesia: Certain derivatives have demonstrated antinociceptive effects in models of neuropathic and inflammatory pain, suggesting a role for α4β2 nAChRs in pain modulation.
-
Depression and Anxiety: Preclinical studies have indicated that these compounds can exhibit antidepressant-like and anxiolytic-like effects in behavioral models such as the forced swim test and the elevated plus maze.
The this compound scaffold has proven to be a versatile platform for the design of potent and selective ligands for nicotinic acetylcholine receptors. These compounds are invaluable tools for dissecting the complex roles of nAChR subtypes in the central nervous system and hold promise for the development of novel therapies for a range of debilitating neurological and psychiatric disorders. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own investigations into the intricacies of neuronal signaling.
Application Notes and Protocols for the Synthesis of N-Substituted 2,7-Diazaspiro[4.4]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry due to its rigid, three-dimensional structure that allows for the precise spatial arrangement of pharmacophoric groups. This often leads to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.[1][2] N-substituted analogs of this scaffold have shown promise in neuroscience research, particularly as modulators of sigma receptors and potentially other central nervous system (CNS) targets.[1] This document provides detailed protocols for the synthesis of the core this compound structure and its subsequent N-substitution to generate a library of diverse analogs for drug discovery programs.
Synthetic Overview
The synthesis of N-substituted this compound analogs is typically achieved through a multi-step sequence. The general workflow involves the initial construction of the spirocyclic core, which can be accomplished through various synthetic strategies. Once the core diamine is obtained, selective protection of one of the secondary amines allows for the controlled N-substitution of the other. Subsequent deprotection and further functionalization can lead to a wide array of derivatives.
Caption: General workflow for the synthesis and application of N-substituted this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core
The synthesis of the core this compound can be achieved through various routes. One common approach involves the construction of the spirocycle from acyclic precursors, followed by cyclization and reduction steps. The following protocol is a representative method.
Step 1: Synthesis of Diethyl 2,2'-(1,3-dioxoisoindoline-2,2-diyl)diacetate
This step involves the reaction of a suitable starting material to form a key intermediate for the spirocycle formation.
-
Materials: Starting materials (e.g., diethyl bromomalonate and phthalimide), suitable base (e.g., potassium carbonate), and solvent (e.g., DMF).
-
Procedure:
-
Combine the starting materials and base in the solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 2: Reductive Cyclization to form the this compound-1,6-dione
-
Materials: Intermediate from Step 1, reducing agent (e.g., hydrogen gas with a palladium catalyst), and solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the intermediate in the solvent in a high-pressure reactor.
-
Add the catalyst and pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and monitor the hydrogen uptake.
-
Upon completion, filter the catalyst and concentrate the solvent to obtain the crude product.
-
Step 3: Reduction of the Dione to this compound
-
Materials: this compound-1,6-dione, strong reducing agent (e.g., lithium aluminum hydride), and anhydrous solvent (e.g., THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the reducing agent in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add a solution of the dione in the same solvent.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Carefully quench the reaction with water and a base.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude this compound. Purify by distillation or chromatography.
-
Protocol 2: Selective N-Boc Protection
To allow for selective functionalization of one of the nitrogen atoms, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is a common choice.
-
Materials: this compound, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), and a solvent (e.g., dichloromethane - DCM).
-
Procedure:
-
Dissolve the this compound and TEA in DCM.
-
Cool the solution to 0 °C and add a solution of Boc₂O in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the mono-Boc-protected product, which can be purified by column chromatography.[3][4][5]
-
Protocol 3: N-Substitution of the Boc-Protected Intermediate
The free secondary amine of the mono-Boc-protected intermediate can be functionalized through various reactions such as reductive amination, acylation, or alkylation.
Example: Reductive Amination
-
Materials: 2-Boc-2,7-diazaspiro[4.4]nonane, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride), and a solvent (e.g., dichloroethane - DCE).
-
Procedure:
-
Dissolve the Boc-protected diamine and the aldehyde/ketone in DCE.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the N-substituted product by column chromatography.
-
Example: Acylation
-
Materials: 2-Boc-2,7-diazaspiro[4.4]nonane, an acid chloride or anhydride, a base (e.g., triethylamine), and a solvent (e.g., DCM).
-
Procedure:
-
Dissolve the Boc-protected diamine and the base in DCM and cool to 0 °C.
-
Add the acid chloride or anhydride dropwise.
-
Stir the reaction at room temperature for a few hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the N-acylated product, which can be purified by column chromatography.
-
Protocol 4: Deprotection of the Boc Group
The final step to obtain the N-substituted this compound analog is the removal of the Boc protecting group.
-
Materials: N-substituted-2-Boc-2,7-diazaspiro[4.4]nonane, a strong acid (e.g., trifluoroacetic acid - TFA or hydrochloric acid in dioxane), and a solvent (e.g., DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add the strong acid and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final N-substituted this compound analog.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of N-Substituted this compound Analogs
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Core Synthesis | Multi-step | Varies |
| 2 | N-Boc Protection | Boc₂O, TEA | 80-95% |
| 3a | Reductive Amination | R-CHO, NaBH(OAc)₃ | 60-85% |
| 3b | Acylation | R-COCl, TEA | 75-90% |
| 4 | Boc Deprotection | TFA or HCl | >90% |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathway
Caption: Key steps in the synthesis of N-substituted this compound analogs.
Applications in Drug Discovery
The this compound scaffold and its N-substituted derivatives are valuable building blocks in drug discovery.[3] They have been investigated for their potential as ligands for various biological targets, including:
-
Sigma Receptors: The this compound scaffold has been identified as a promising core for the development of potent and selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[1] These receptors are implicated in a range of neurological disorders, including pain, neurodegeneration, and addiction.[1]
-
Muscarinic Receptors: Related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for the development of therapeutics targeting cognitive and autonomic functions.[1]
-
Other CNS Targets: The rigid conformation of the spirocyclic system can be exploited to design ligands with high affinity and selectivity for other CNS receptors and enzymes.
The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of N-substituted this compound analogs for screening against these and other biological targets.
References
Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonane as a Scaffold for Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective ligands for sigma receptors (σR).[1] Its rigid, three-dimensional architecture allows for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.[1] Ligands based on this scaffold have shown promise in preclinical models for various neurological and psychiatric disorders, including pain and neurodegeneration.[2][3] This document provides detailed application notes on the utility of the this compound scaffold, protocols for the synthesis and evaluation of its derivatives, and insights into their structure-activity relationships (SAR).
Data Presentation: Sigma Receptor Binding Affinities
Table 1: Binding Affinities (Ki, nM) of Representative Diazaspiroalkane Derivatives for Sigma Receptors
| Compound ID | Scaffold | R¹ | R² | Ki (nM) σ₁ | Ki (nM) σ₂ | Selectivity (σ₂/σ₁) |
| 4b | 2,7-Diazaspiro[3.5]nonane | H | Benzyl | 2.7 | 27 | 10 |
| 4c | 2,7-Diazaspiro[3.5]nonane | H | Phenethyl | 3.5 | - | - |
| 5b | 2,7-Diazaspiro[3.5]nonane | Benzoyl | Benzyl | 13 | 102 | 7.8 |
| 8f | Diazabicyclo[4.3.0]nonane | - | - | 10 | 165 | 16.5 |
Data for compounds 4b, 4c, 5b, and 8f are for the 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane scaffolds, which serve as close analogs and provide valuable SAR insights for the this compound series.[2][3] A dash (-) indicates that the data was not reported in the cited literature.
Mandatory Visualizations
Caption: Simplified signaling pathway of the sigma-1 receptor.
Caption: General experimental workflow for developing sigma receptor ligands.
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
A general synthetic scheme for the preparation of N-substituted this compound derivatives involves the initial protection of one of the secondary amines of the commercially available scaffold, followed by substitution on the unprotected nitrogen, deprotection, and subsequent substitution on the second nitrogen.
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
Palladium catalyst (for arylations, e.g., Pd₂(dba)₃) and ligand (e.g., RuPhos)
-
Base (e.g., NaO-t-Bu, K₂CO₃)
-
Solvents (e.g., dioxane, DMF, DCM)
-
Trifluoroacetic acid (TFA) or HCl in diethyl ether for deprotection
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure:
-
N-Substitution of the Protected Scaffold: To a solution of tert-butyl this compound-2-carboxylate in an appropriate solvent (e.g., dioxane for arylation, DMF for alkylation), add the desired alkyl or aryl halide and a suitable base. For arylations, a palladium catalyst and ligand are required. The reaction mixture is typically heated to facilitate the reaction.
-
Deprotection: After purification of the N-substituted intermediate, the Boc protecting group is removed using an acid such as trifluoroacetic acid in dichloromethane or HCl in diethyl ether.
-
Second N-Substitution: The resulting monosubstituted this compound is then subjected to a second N-substitution reaction with a different (or the same) alkyl or aryl halide using similar conditions as in step 1 to yield the final disubstituted product.
-
Purification: All intermediates and final products are purified using standard techniques such as flash column chromatography. The structure and purity of the final compounds are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ₁ receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing human σ₁ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the [³H]-(+)-pentazocine (at a concentration near its Kd).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at 37°C for 150 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 (σ₂) Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ₂ receptor.
Materials:
-
Membrane preparations from rat liver or cells expressing human σ₂ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).
-
Masking agent: (+)-Pentazocine (to saturate σ₁ receptors).
-
Non-specific binding determinant: Haloperidol (10 µM) or unlabeled DTG.
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, the masking agent ((+)-pentazocine), the test compound at various concentrations, and the [³H]-DTG.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction and process the samples as described for the σ₁ receptor binding assay.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the σ₁ receptor binding assay.
Structure-Activity Relationship (SAR) Insights
The SAR for diazaspiroalkane-based sigma receptor ligands can be summarized as follows, providing a basis for the rational design of new derivatives based on the this compound scaffold:
-
Role of the Nitrogen Atoms: The presence of at least one basic nitrogen atom is crucial for high-affinity binding to sigma receptors.[4] This nitrogen is believed to form a key ionic interaction with an acidic residue (e.g., Asp127 in σ₁) within the receptor binding pocket.
-
N-Substituents: The nature of the substituents on the nitrogen atoms significantly influences both affinity and selectivity.
-
N-Alkyl and N-Aralkyl Groups: The introduction of bulky and lipophilic groups, such as benzyl and phenethyl moieties, generally leads to high affinity for the σ₁ receptor.[3] The length of the alkyl chain connecting an aromatic ring to the nitrogen can modulate affinity and selectivity.
-
N-Aryl Groups: Direct attachment of an aromatic ring to one of the nitrogen atoms can also be well-tolerated and can be a strategy to modulate the electronic properties and conformation of the ligand.
-
-
Scaffold Rigidity: The rigid spirocyclic core of this compound pre-organizes the N-substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding and contribute to high affinity.
Conclusion
The this compound scaffold represents a highly promising platform for the design and development of novel sigma receptor ligands. Its synthetic tractability allows for the exploration of a diverse chemical space around the two nitrogen centers, enabling the fine-tuning of affinity and selectivity for σ₁ and σ₂ receptors. The provided protocols offer a starting point for researchers to synthesize and evaluate new derivatives, while the SAR insights can guide the rational design of next-generation sigma receptor modulators with therapeutic potential for a range of CNS disorders.
References
- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling with 2,7-Diazaspiro[4.4]nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic diamine that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and the presence of two secondary amine functionalities make it an attractive building block for the synthesis of novel therapeutic agents and compound libraries for drug discovery. The secondary amines serve as versatile handles for functionalization, most commonly through the formation of amide bonds.
This document provides detailed protocols for the selective mono-amidation and di-amidation of this compound, addressing the key challenge of controlling the degree of acylation. Standard coupling reagents and reaction conditions are presented, along with strategies for achieving the desired product distribution.
Data Presentation: Comparison of Common Amide Coupling Conditions
The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in amide bond formation. The following tables summarize typical conditions for various amide coupling protocols applicable to this compound. Yields are representative and can be highly dependent on the specific carboxylic acid and substrate used.
Table 1: Reagents and Conditions for Mono-Amide Synthesis via a Protected Intermediate
| Step | Reagent/System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O | N/A | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp. | 2 - 12 | >90 | Selective mono-protection is crucial. |
| Amide Coupling | HATU | DIPEA | DMF or DCM | Room Temp. | 1 - 4 | 80 - 95 | High efficiency and low epimerization. |
| Amide Coupling | EDC/HOBt | DIPEA or Et₃N | DMF or DCM | 0 to Room Temp. | 4 - 24 | 70 - 90 | Cost-effective; urea byproduct can be challenging to remove. |
| Deprotection | Trifluoroacetic acid (TFA) | N/A | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 2 | >95 | Volatile acid and byproducts are easily removed. |
| Deprotection | 4M HCl in Dioxane | N/A | Dioxane | Room Temp. | 1 - 4 | >95 | Anhydrous conditions are recommended. |
Table 2: Reagents and Conditions for Direct Di-Amide Synthesis
| Coupling Reagent | Stoichiometry (Acid:Diamine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Acyl Chloride | >2.2 equivalents | Pyridine or Et₃N | DCM or THF | 0 to Room Temp. | 1 - 3 | >90 | Highly reactive; suitable for a wide range of carboxylic acids. |
| HATU | >2.2 equivalents | DIPEA | DMF or DCM | Room Temp. | 2 - 8 | 85 - 98 | Effective for hindered carboxylic acids. |
| EDC/HOBt | >2.2 equivalents | DIPEA or Et₃N | DMF or DCM | 0 to Room Temp. | 6 - 24 | 75 - 90 | Requires excess reagents to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Selective Mono-Amidation of this compound
This protocol employs a protection-coupling-deprotection strategy to achieve selective mono-amidation.
Step 1: Mono-Boc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the mono-Boc protected product and the disappearance of the starting material.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate tert-butyl this compound-2-carboxylate.
Step 2: Amide Coupling with Mono-Boc-Protected Diamine (HATU Protocol)
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl this compound-2-carboxylate (1.1 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 3: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected amide from the previous step in DCM (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) or 4M HCl in dioxane (10-20 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 0.5-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM or toluene several times to remove residual acid. If HCl was used, the product will be the hydrochloride salt, which can be used directly or neutralized with a mild base.
Protocol 2: Direct Di-Amidation of this compound
This protocol is suitable for the synthesis of symmetrical N,N'-diacyl-2,7-diazaspiro[4.4]nonanes.
Using Acyl Chlorides:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (Et₃N, 2.5 eq) or pyridine (2.5 eq) in anhydrous DCM or THF. Cool the mixture to 0 °C.
-
Reagent Addition: Add the acyl chloride (2.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Using HATU:
-
Reaction Setup: To a solution of the carboxylic acid (2.2 eq) in anhydrous DMF, add HATU (2.4 eq) and DIPEA (4.4 eq). Stir at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for selective mono-amidation.
Caption: Workflow for direct di-amidation.
Caption: Relationship between coupling reagents.
Application Notes and Protocols for 2,7-Diazaspiro[4.4]nonane in the Development of Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. The rigid, three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for designing ligands with high affinity and selectivity for various biological targets within the central nervous system (CNS). While the 2-azaspiro[4.4]nonane core has been extensively studied for its anticonvulsant properties, the closely related 2,7-diazaspiro[4.4]nonane scaffold has emerged as a promising framework for developing potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The sigma-1 receptor, in particular, is recognized as a valid target for the treatment of seizure disorders, suggesting the potential of this compound derivatives as a new class of anticonvulsant agents.[1][2]
These application notes provide an overview of the potential of this compound derivatives in anticonvulsant drug development, detailed protocols for their preclinical evaluation, and a summary of relevant quantitative data for analogous compounds and other sigma-1 receptor modulators.
Scientific Rationale: Targeting the Sigma-1 Receptor
The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in regulating cellular stress, calcium homeostasis, and neuronal excitability by modulating various ion channels, including voltage-gated Na⁺, K⁺, and Ca²⁺ channels.[2] Dysfunction of these channels is a common cause of seizures.[2] Several psychoactive drugs, including the anticonvulsant phenytoin, are known to allosterically modulate sigma-1 receptors.[3]
Derivatives of the this compound scaffold have been shown to be potent ligands for the sigma-1 receptor. This interaction provides a strong rationale for investigating their potential as anticonvulsant agents. Both agonists and positive allosteric modulators of the sigma-1 receptor have demonstrated anti-seizure effects in preclinical models.[1][2]
Data Presentation
While specific anticonvulsant data for this compound derivatives are not yet widely published, the following tables provide quantitative data for the closely related 2-azaspiro[4.4]nonane-1,3-dione derivatives and other known sigma-1 receptor modulators to illustrate the potential of this compound class.
Table 1: Anticonvulsant Activity of N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
| Compound | MES (ED₅₀ mg/kg, i.p.) | scPTZ (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione | 76.27 | > 300 | > 300 | > 3.9 |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | 100 (mice), 30 (rats) | > 300 | Not Reported | Not Reported |
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | > 300 | 100-300 | > 300 | Not Reported |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | > 300 | 100-300 | > 300 | Not Reported |
Data sourced from studies on 2-azaspiro[4.4]nonane derivatives and may not be directly representative of this compound compounds.
Table 2: Anticonvulsant Activity of Selected Sigma-1 Receptor Modulators
| Compound | Class | Seizure Model | Effect |
| PRE-084 | Agonist | Amygdala Kindling (mice) | Dose-dependent antiseizure effects |
| E1R | Positive Allosteric Modulator | PTZ and (+)-bicuculline-induced seizures (mice) | Anticonvulsive effects |
| NE-100 | Antagonist | PTZ-induced seizures (mice) | Pro-convulsive activity at 25 mg/kg, convulsions at 50 mg/kg |
| Fenfluramine | Positive Allosteric Modulator | Intrahippocampal kainate model (mice) | Reduced frequency of electrographic seizures |
This table illustrates the varied effects of sigma-1 receptor modulation on seizure activity.[1][4]
Experimental Protocols
Synthesis of this compound Derivatives
A general approach to synthesizing N-substituted this compound derivatives involves a multi-step process starting from a commercially available precursor. The following is a representative, generalized protocol:
Protocol 1: Synthesis of N-Substituted this compound Derivatives
-
Starting Material: Begin with a protected this compound, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
N-Arylation/N-Alkylation (Position 7): Perform a Buchwald-Hartwig amination or a standard N-alkylation on the unprotected secondary amine to introduce a desired substituent.
-
Deprotection: Remove the protecting group (e.g., Boc) from the other nitrogen atom using appropriate conditions (e.g., trifluoroacetic acid in dichloromethane).
-
N-Alkylation/N-Acylation (Position 2): The newly deprotected secondary amine can then be further functionalized via N-alkylation with an appropriate alkyl halide or N-acylation with an acyl chloride or anhydride to yield the final N,N'-disubstituted this compound derivative.[5][6]
-
Purification: Purify the final compound using column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Anticonvulsant Screening
The following are detailed protocols for the initial screening of novel this compound derivatives for anticonvulsant activity.
Protocol 2: Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Use male albino mice (e.g., CF-1 strain) weighing 20-25 g. Acclimatize the animals for at least 3-4 days before the experiment.
-
Compound Administration: Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.9% saline with a suspending agent). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.
-
Seizure Induction: At the time of peak effect of the drug (predetermined, often 30-60 minutes post-injection), induce seizures using an electroconvulsive shock generator.
-
Apply a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) to the corneas of the mice.
-
Deliver an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animals: Use male albino mice (20-25 g), acclimatized as described above.
-
Compound Administration: Administer the test compound i.p. at various doses to different groups of mice, including a vehicle control group.
-
Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[7]
-
Observation: Place the animals in individual observation chambers and observe for 30 minutes for the onset of seizures.
-
Endpoint: The absence of a generalized clonic seizure (lasting at least 5 seconds) is considered protection.
-
Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Neurotoxicity Assessment
Protocol 4: Rotarod Test
This test assesses motor coordination and potential neurological deficits induced by the test compound.
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Training: Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days before the test day.
-
Compound Administration: Administer the test compound i.p. at various doses to different groups of mice, including a vehicle control group.
-
Testing: At the time of peak drug effect, place the mice on the rotarod, which is rotating at a set speed or an accelerating speed.
-
Endpoint: Record the latency to fall from the rod for each mouse over a set trial duration (e.g., 3 minutes). A failure to remain on the rod for the duration of the trial is indicative of motor impairment.
-
Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the rotarod test.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anticonvulsant action via Sigma-1 receptor modulation.
Experimental Workflow
Caption: Workflow for preclinical screening of anticonvulsant agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. Their demonstrated high affinity for the sigma-1 receptor, a key modulator of neuronal excitability, provides a strong rationale for their investigation. The protocols outlined in these application notes offer a standardized approach for the synthesis and preclinical evaluation of these compounds. Further research, including the generation of quantitative anticonvulsant and neurotoxicity data for a range of this compound derivatives, is warranted to fully explore their therapeutic potential in the treatment of epilepsy.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
Application of 2,7-Diazaspiro[4.4]nonane in Cancer and Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for both cancer and diabetes. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this versatile scaffold.
Application in Cancer Research: Inhibition of the Menin-MLL Interaction
Derivatives of this compound have been identified as potent inhibitors of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver in certain types of leukemia, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as other cancers such as hepatocellular carcinoma, breast cancer, and prostate cancer.[1]
The menin-MLL interaction is essential for the recruitment of the MLL histone methyltransferase complex to target genes, leading to the epigenetic upregulation of genes that promote cancer cell proliferation and survival.[1][2] By disrupting this interaction, this compound-based inhibitors can effectively suppress the oncogenic activity of MLL fusion proteins.[1]
Quantitative Data: In Vitro Activity of Menin-MLL Inhibitors
The following table summarizes the in vitro activity of a potent menin-MLL inhibitor, BAY-155, which features a spirocyclic core. This data is representative of the potency that can be achieved with this class of compounds.
| Compound | Target | Assay | IC50 (nM) | Binding Affinity (K D , nM) | Reference |
| BAY-155 | Menin-MLL Interaction | TR-FRET | 8 | 75 (ITC) | [2] |
| MI-503 | Menin-MLL Interaction | TR-FRET | ~80 | ND | [2] |
ND: Not Determined in the cited reference.
Signaling Pathway
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction
This protocol is adapted from the methodology used to characterize BAY-155.[2]
Objective: To quantify the inhibitory activity of this compound derivatives on the menin-MLL interaction.
Materials:
-
Recombinant human menin protein (His-tagged)
-
Biotinylated MLL1 peptide (e.g., residues 4-15)
-
TR-FRET detection reagents:
-
Terbium (Tb) cryptate-labeled anti-6XHis antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume microtiter plates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the following components in a stepwise manner:
-
Test compound solution
-
Menin protein (final concentration ~2 nM)
-
Biotinylated MLL1 peptide (final concentration ~50 nM)
-
-
Incubate the mixture at room temperature for 30-60 minutes to allow for equilibration.
-
Add the TR-FRET detection reagents:
-
Anti-6XHis-Tb cryptate (final concentration ~2 nM)
-
Streptavidin-XL665 (final concentration ~50 nM)
-
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a microplate reader with excitation at 337 nm and emission readings at 622 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Application in Diabetes Research: Promoting Pancreatic Beta-Cell Proliferation
The menin-MLL interaction has also been implicated in the regulation of pancreatic beta-cell proliferation, making it a potential target for the treatment of diabetes.[1][3] Both type 1 and type 2 diabetes are characterized by a loss of functional beta-cell mass.[3]
Studies have shown that inhibition of the menin-MLL interaction can induce the replication of human pancreatic beta cells, particularly when combined with the inhibition of TGF-β signaling.[1][3] This effect is mediated through the downregulation of cell cycle inhibitors such as CDKN1A, CDKN1B, and CDKN2C.[3] Furthermore, menin has been shown to suppress the transcript of the glucagon-like peptide-1 (GLP-1) receptor, a key target in diabetes therapy. Inhibition of menin can reverse this suppression, suggesting a dual benefit of menin-MLL inhibitors in a diabetic context.
Signaling Pathway
Experimental Protocols
Human Islet Culture and Proliferation Assay
This protocol is a generalized procedure based on studies investigating beta-cell proliferation.[3]
Objective: To assess the effect of this compound derivatives on human pancreatic beta-cell proliferation.
Materials:
-
Isolated human pancreatic islets
-
Culture medium (e.g., CMRL-1066) supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
Test compounds (this compound derivatives)
-
Optional: TGF-β inhibitor (e.g., SB431542)
-
5-ethynyl-2'-deoxyuridine (EdU) for proliferation labeling
-
Fixation and permeabilization buffers
-
Click-iT® EdU Alexa Fluor® staining kit
-
Antibodies for immunofluorescence: anti-insulin, anti-Ki67
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture human islets in suspension for 24-48 hours to allow for recovery after isolation.
-
Disperse islets into single cells or small clusters and seed them on extracellular matrix-coated plates.
-
Treat the cells with varying concentrations of the this compound derivative, with or without a TGF-β inhibitor, for 72-96 hours.
-
During the final 24 hours of treatment, add EdU to the culture medium to label proliferating cells.
-
Fix and permeabilize the cells according to standard protocols.
-
Perform the Click-iT® reaction to detect EdU incorporation.
-
Stain the cells with anti-insulin and/or anti-Ki67 antibodies, followed by fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive or Ki67-positive insulin-positive cells.
Summary and Future Directions
The this compound scaffold represents a promising starting point for the development of small molecule inhibitors of the menin-MLL interaction. These compounds have demonstrated significant potential in preclinical cancer models and are an emerging area of interest for diabetes therapy through the induction of pancreatic beta-cell proliferation. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these molecules and to fully elucidate their therapeutic potential in both disease areas. The protocols and data presented herein provide a foundation for researchers to explore the utility of this exciting chemical scaffold.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Azaspirocyclic Scaffolds
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Palladium-Catalyzed Synthesis of Azaspirocyclic Derivatives.
Disclaimer: Extensive literature searches did not yield a direct, one-step palladium-catalyzed method specifically for the synthesis of the 2,7-diazaspiro[4.4]nonane core. However, a powerful palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones has been developed, offering a convergent approach to 1-azaspirocycles. These application notes and protocols detail this relevant methodology, which is of significant interest for the synthesis of diverse spirocyclic amines.
Application Note 1: Convergent Palladium-Catalyzed Dearomative Azaspirocyclization
The construction of spirocyclic frameworks, particularly those containing nitrogen atoms (azaspirocycles), is of paramount importance in medicinal chemistry due to their rigid, three-dimensional structures that can enhance biological activity and selectivity. A recently developed palladium-catalyzed dearomative azaspirocyclization provides a convergent route to 1-azaspirocycles from readily available bromoarenes and N-tosylhydrazones.[1][2] This method allows for the introduction of carbon substituents during the spirocyclization, leading to a diverse range of functionalized azaspirocyclic compounds.
The reaction is proposed to proceed through a catalytic cycle involving the oxidative addition of the bromoarene to a Pd(0) species, followed by reaction with a diazo compound (generated in situ from the N-tosylhydrazone) to form a Pd-carbene intermediate. Subsequent aryl migration and base-assisted intramolecular C-N bond formation yield the desired azaspirocycle and regenerate the Pd(0) catalyst.[1] This methodology has been successfully applied to furan, thiophene, and naphthalene cores to generate the corresponding 1-azaspirocycles.[1][2]
Logical Workflow of the Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed dearomative azaspirocyclization.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Dearomative Azaspirocyclization
This protocol is based on the optimized conditions identified for the synthesis of 1-azaspirocycles from bromoarenes and N-tosylhydrazones.[1]
Materials:
-
Bromoarene bearing an aminoalkyl group (1.0 equiv)
-
N-Tosylhydrazone (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
DPEphos (bis[(2-diphenylphosphino)phenyl] ether) or PPh₃ (triphenylphosphine) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (0.1 M solution)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromoarene (1.0 equiv), N-tosylhydrazone (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), DPEphos or PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous DME to achieve a 0.1 M concentration of the bromoarene.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 60 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS for completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-azaspirocycle.
Data Presentation
The following table summarizes the results for the palladium-catalyzed dearomative azaspirocyclization with various substrates, showcasing the scope and efficiency of this methodology.
| Entry | Bromoarene | N-Tosylhydrazone | Catalyst/Ligand | Yield (%) |
| 1 | 2-Bromo-N-(2-furylmethyl)aniline | Benzaldehyde N-tosylhydrazone | Pd₂(dba)₃/DPEphos | 85 |
| 2 | 2-Bromo-N-(2-thienylmethyl)aniline | Benzaldehyde N-tosylhydrazone | Pd₂(dba)₃/DPEphos | 78 |
| 3 | 1-Bromo-2-(aminomethyl)naphthalene | Benzaldehyde N-tosylhydrazone | Pd₂(dba)₃/PPh₃ | 65 |
| 4 | 2-Bromo-N-(2-furylmethyl)aniline | 4-Methoxybenzaldehyde N-tosylhydrazone | Pd₂(dba)₃/DPEphos | 82 |
| 5 | 2-Bromo-N-(2-furylmethyl)aniline | 4-Chlorobenzaldehyde N-tosylhydrazone | Pd₂(dba)₃/DPEphos | 75 |
Data is representative and compiled from the findings in the cited literature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-azaspirocycles via the palladium-catalyzed dearomative azaspirocyclization.
Caption: A schematic overview of the experimental procedure.
References
Application Notes and Protocols for In Vitro Evaluation of 2,7-Diazaspiro[4.4]nonane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a unique three-dimensional architecture that is of growing interest in drug discovery. Its rigid structure and the presence of two nitrogen atoms provide opportunities for diverse functionalization, leading to compounds with the potential to interact with a range of biological targets. These application notes provide an overview of in vitro assays for evaluating the biological activity of this compound derivatives, with a focus on their potential as inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction and as ligands for sigma receptors.
I. Evaluation of Menin-MLL Interaction Inhibition
The interaction between menin and MLL is a critical driver in certain types of acute leukemia, making it an attractive therapeutic target.[1][2] this compound derivatives can be evaluated as potential inhibitors of this interaction using a variety of in vitro assays.
Data Presentation: Menin-MLL Interaction Inhibitors
While specific data for this compound derivatives are not extensively available in the public domain, the following table presents data for other small molecule inhibitors of the menin-MLL interaction to illustrate the types of quantitative data generated in these assays.
| Compound ID | Assay Type | Target | IC50 (nM) | Cell-Based GI50 (nM) | Cell Line | Reference |
| MI-463 | Fluorescence Polarization | Menin-MLL | ~15 | 230 | MLL-AF9 transformed BMCs | [3][4] |
| MI-503 | Fluorescence Polarization | Menin-MLL | ~15 | 220 | MLL-AF9 transformed BMCs | [3][4] |
| M-525 | Fluorescence Polarization | Menin-MLL | 3.3 | 4 | MV4;11 | [5] |
| MI-3454 | Fluorescence Polarization | Menin-MLL | 0.51 | 7-27 | Various MLL-rearranged | [6] |
| D0060-319 | Fluorescence Polarization | Menin-MLL | 7.46 | 1.7 - 4.0 | MOLM-13, MV4-11 | [7] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; BMCs: Bone Marrow Cells.
Experimental Protocols
This assay quantitatively measures the inhibition of the menin-MLL interaction in a biochemical format.[8]
-
Principle: A fluorescently labeled peptide derived from MLL (e.g., fluorescein-labeled MLL4-15) is used. When bound to the larger menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the fluorescent peptide to be released, leading to faster rotation and a decrease in the polarization signal.[8]
-
Materials:
-
Purified recombinant human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN_MLL).[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20.
-
This compound test compounds.
-
Black, low-volume 384-well assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare serial dilutions of the this compound test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add the fluorescein-labeled MLL peptide to all wells at a final concentration determined by prior optimization (typically in the low nanomolar range).
-
Initiate the binding reaction by adding the menin protein to all wells (except for negative controls) at a final concentration determined by prior optimization.
-
Include controls:
-
Negative control (min polarization): Fluorescent peptide only.
-
Positive control (max polarization): Fluorescent peptide and menin protein (no inhibitor).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[9]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the cytotoxic or cytostatic effects of the compounds on leukemia cell lines that are dependent on the menin-MLL interaction for survival.[4][8]
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or a water-soluble tetrazolium salt (e.g., WST-8 in CCK-8 assays) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
MLL-rearranged human leukemia cell lines (e.g., MV4-11, MOLM-13).[5][7]
-
Non-MLL rearranged leukemia cell line for selectivity assessment (e.g., HL-60).[5]
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound test compounds.
-
MTT or CCK-8 reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well clear-bottom cell culture plates.
-
A microplate reader capable of measuring absorbance at the appropriate wavelength.
-
-
Protocol:
-
Seed the leukemia cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10^5 cells/mL).[8]
-
Prepare serial dilutions of the this compound test compounds in the cell culture medium.
-
Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours or 7 days) at 37°C in a humidified incubator with 5% CO2.[4][8]
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
II. Evaluation of Sigma Receptor Ligand Activity
This compound and its analogues have been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological and psychiatric disorders.[10]
Data Presentation: Sigma Receptor Ligands
The following table presents binding affinity data for 2,7-diazaspiro[3.5]nonane derivatives, which are structurally similar to the this compound scaffold.
| Compound ID | Target | Ki (nM) | Selectivity (σ₁ vs σ₂) | Reference |
| 4b | Sigma-1 Receptor | 2.7 | 10-fold for σ₁ | [10] |
| 4b | Sigma-2 Receptor | 27 | [10] | |
| 5b | Sigma-1 Receptor | 13 | 7.8-fold for σ₁ | [10] |
| 5b | Sigma-2 Receptor | 102 | [10] | |
| 8f | Sigma-1 Receptor | 10 | 16.5-fold for σ₁ | [10] |
| 8f | Sigma-2 Receptor | 165 | [10] |
Ki: Inhibition constant, a measure of binding affinity.
Experimental Protocols
This assay determines the binding affinity of test compounds for the σ₁ receptor.[1][11]
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the σ₁ receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
-
Materials:
-
Membrane preparation from a tissue with high σ₁ receptor expression (e.g., guinea pig brain) or from cells overexpressing the receptor.[12]
-
Radioligand: [³H]-(+)-pentazocine.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
This compound test compounds.
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).[12]
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the this compound test compounds.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd (e.g., 1-5 nM), and the test compound dilutions.
-
To determine non-specific binding, add a high concentration of haloperidol instead of the test compound to a set of wells.
-
To determine total binding, add assay buffer instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature and duration (e.g., 6 hours at 37°C).[13]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
This assay is similar to the σ₁ receptor binding assay but uses a different radioligand and conditions to specifically measure binding to the σ₂ receptor.[1][11]
-
Principle: This assay measures the competition of a test compound with a radiolabeled ligand (e.g., [³H]-DTG) for binding to the σ₂ receptor. To ensure selectivity for the σ₂ receptor, a high concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) is included to block binding to σ₁ receptors.
-
Materials:
-
Membrane preparation from a tissue with σ₂ receptor expression (e.g., rat liver).
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).
-
σ₁ receptor masking agent: (+)-pentazocine.[14]
-
Other materials are as described for the σ₁ receptor binding assay.
-
-
Protocol:
-
Follow the same general procedure as the σ₁ receptor binding assay.
-
In all wells (except for total binding and blanks), include a saturating concentration of (+)-pentazocine (e.g., 500 nM) to block the σ₁ receptors.[13]
-
Use [³H]-DTG as the radioligand at a concentration near its Kd for the σ₂ receptor (e.g., 3 nM).[13]
-
Incubate at room temperature for a shorter duration (e.g., 1 hour).[13]
-
Data analysis is the same as for the σ₁ receptor binding assay.
-
Signaling Pathway and Experimental Workflow
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Library Synthesis Utilizing a 2,7-Diazaspiro[4.4]nonane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of compound libraries based on the 2,7-diazaspiro[4.4]nonane scaffold. This spirocyclic system is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for the precise spatial arrangement of pharmacophores, potentially leading to enhanced potency and selectivity for biological targets.
The this compound core, with its two addressable nitrogen atoms, offers a versatile platform for the creation of diverse chemical libraries for high-throughput screening. Derivatives of this scaffold have been investigated for a range of therapeutic applications, notably as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a key target in certain types of cancer.[1]
This document outlines the synthesis of a key building block, tert-butyl this compound-2-carboxylate, and provides detailed protocols for its diversification into a compound library through common synthetic transformations such as N-acylation and reductive amination.
I. Synthesis of the this compound Core
A common strategy for the synthesis of the this compound scaffold involves the construction of the spirocyclic core followed by the introduction of a protecting group on one of the nitrogen atoms. This allows for the selective functionalization of the other nitrogen. The following protocols describe a plausible synthetic route to tert-butyl this compound-2-carboxylate, a key intermediate for library synthesis.
A. Synthesis of Diethyl Diallylmalonate
A key precursor for the cyclopentane ring of the spirocycle is diethyl diallylmalonate.
-
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diethyl malonate (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl diallylmalonate.
-
B. Plausible Synthesis of tert-Butyl this compound-2-carboxylate
The following multi-step protocol is a representative pathway for the synthesis of the core scaffold.
-
Step 1: Ozonolysis of Diethyl Diallylmalonate
-
Dissolve diethyl diallylmalonate (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to yield the crude dialdehyde.
-
-
Step 2: Reductive Amination and Cyclization
-
Dissolve the crude dialdehyde in a suitable solvent such as methanol.
-
Add a solution of benzylamine (1 equivalent) and a solution of ammonia or an ammonia source.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product to yield the N-benzyl protected this compound.
-
-
Step 3: Boc Protection
-
Dissolve the N-benzyl protected this compound (1 equivalent) in a solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to give the di-protected intermediate.
-
-
Step 4: Deprotection of the Benzyl Group
-
Dissolve the di-protected intermediate in a solvent like methanol or ethanol.
-
Add a palladium catalyst, such as 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.
-
Filter off the catalyst and concentrate the solvent to yield tert-butyl this compound-2-carboxylate.
-
II. Library Synthesis from the this compound Core
With the mono-Boc protected this compound in hand, the free secondary amine at the 7-position can be readily functionalized to generate a diverse library of compounds.
A. Parallel Amide Library Synthesis
This protocol describes the synthesis of an amide library in a 96-well plate format.
-
Experimental Protocol:
-
Scaffold Preparation: In each well of a 96-well reaction block, add a solution of tert-butyl this compound-2-carboxylate (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid (1.1 equivalents) from a pre-selected library of building blocks in anhydrous DMF.
-
Coupling Agent Addition: To each well, add a solution of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents) in anhydrous DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Work-up: Quench the reactions by adding water to each well. Extract the products with an appropriate organic solvent (e.g., ethyl acetate) using a liquid handler or manual pipetting.
-
Purification and Analysis: The crude products can be purified by preparative HPLC-MS. The identity and purity of each library member should be confirmed by LC-MS and ¹H NMR where applicable.
-
B. Reductive Amination Library Synthesis
This protocol outlines the synthesis of a tertiary amine library via reductive amination.
-
Experimental Protocol:
-
Imine Formation: In each well of a 96-well reaction block, add a solution of tert-butyl this compound-2-carboxylate (1 equivalent) in a suitable solvent like dichloromethane or methanol. To each well, add a unique aldehyde or ketone (1.1 equivalents) from a building block library. A mild acid catalyst, such as acetic acid, can be added to facilitate imine formation. Allow the mixture to shake at room temperature for 1-2 hours.
-
Reduction: To each well, add a solution of a selective reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents).
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the products with an organic solvent.
-
Purification and Analysis: Purify and analyze the library members as described for the amide library synthesis.
-
III. Data Presentation
The following tables summarize representative quantitative data for the synthesis of the this compound core and its subsequent diversification. Note that yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for the Synthesis of the this compound Core
| Step | Product | Representative Yield (%) |
| Diallylation of Diethyl Malonate | Diethyl Diallylmalonate | 85-95 |
| Ozonolysis and Reductive Amination | N-benzyl-2,7-diazaspiro[4.4]nonane | 40-60 (over two steps) |
| Boc Protection | tert-Butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | >95 |
| Debenzylation | tert-Butyl this compound-2-carboxylate | >90 |
Table 2: Representative Purity for a Parallel Amide Library Synthesis
| Library Compound | R-Group on Acyl Moiety | Purity by LC-MS (%) |
| 1 | Phenyl | >95 |
| 2 | 4-Chlorophenyl | >95 |
| 3 | 3-Pyridyl | >93 |
| 4 | Cyclohexyl | >96 |
| 5 | Thiophen-2-yl | >94 |
IV. Visualizations
A. Experimental Workflow for Library Synthesis
The following diagram illustrates a general workflow for the synthesis of a compound library from the this compound core.
Caption: General workflow for this compound library synthesis.
B. Targeted Signaling Pathway: Menin-MLL Interaction
Derivatives of the this compound scaffold have been identified as inhibitors of the Menin-MLL protein-protein interaction, which is a critical driver in certain leukemias.
Caption: Inhibition of the Menin-MLL interaction by this compound derivatives.
References
Application Notes and Protocols for Targeting Muscarinic Receptors with 2,7-Diazaspiro[4.4]nonane Analogs and Related Spirocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3] Their involvement in a wide array of physiological processes has made them attractive therapeutic targets for various pathologies, including Alzheimer's disease, schizophrenia, and Parkinson's disease.[1] A significant challenge in muscarinic receptor drug discovery is achieving subtype selectivity, as the orthosteric binding site for acetylcholine is highly conserved across the five subtypes.[1] The exploration of novel chemical scaffolds, such as spirocyclic systems, offers a potential avenue to achieve this desired selectivity.
This document provides detailed application notes and protocols for the characterization of diazaspiro analogs as muscarinic receptor modulators. While comprehensive data on 2,7-diazaspiro[4.4]nonane analogs is limited in the public domain, we will draw upon data from the structurally related 2,8-diazaspiro[4.5]decane series and outline standard, broadly applicable experimental protocols for the evaluation of novel compounds at muscarinic receptors.
I. Data Presentation: Quantitative Analysis of Spirocyclic Analogs
Table 1: Muscarinic Receptor Binding Affinity of 2,8-Diazaspiro[4.5]decan-1,3-dione Analogs [6]
| Compound ID | R-group (at position 8) | % Displacement of [³H]-QNB (at 1 µM) |
| 5a | H | Significant |
| 5b | CH₃ | Significant |
| 5c | C₂H₅ | Significant |
| 5d-j | Various other substituents | Not significant |
Note: The original study states that compounds 5a, 5b, and 5c were able to significantly displace the radioligand at a concentration of 1 µM, while the other analogs in the series were not. Specific Ki or IC50 values were not provided.[6]
II. Experimental Protocols
The following are detailed methodologies for key experiments required to characterize novel compounds such as this compound analogs for their activity at muscarinic receptors.
Protocol 1: Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of test compounds for the different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound analogs for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1-hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound analogs) at various concentrations.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound dilution.
-
50 µL of radioligand ([³H]-NMS at a final concentration of ~0.5 nM).
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assays - Calcium Mobilization Assay (for M1, M3, M5 Receptors)
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogs as agonists or antagonists at M1, M3, and M5 receptors.
Materials:
-
CHO cells stably expressing hM1, hM3, or hM5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist control: Carbachol or acetylcholine.
-
Antagonist control: Atropine.
-
Test compounds.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a fixed concentration of a known agonist (e.g., carbachol at its EC80) and measure the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 and Emax values.
-
For Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol 3: Functional Assays - cAMP Accumulation Assay (for M2, M4 Receptors)
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogs as agonists or antagonists at M2 and M4 receptors.
Materials:
-
CHO cells stably expressing hM2 or hM4 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist control: Carbachol or acetylcholine.
-
Antagonist control: Atropine.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Treatment:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of the test compound.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
For Agonist Mode: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. Plot the percentage inhibition of cAMP production against the logarithm of the test compound concentration to determine the EC50 and Emax.
-
For Antagonist Mode: The ability of the test compound to reverse the inhibition of forskolin-stimulated cAMP accumulation by a known agonist is measured. Plot the response against the logarithm of the test compound concentration to determine the IC50.
-
III. Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the characterization of novel muscarinic receptor ligands.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Workflow for Characterizing Novel Muscarinic Ligands.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2,7-Diazaspiro[4.4]nonane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, primarily due to its rigid, three-dimensional architecture. This spirocyclic system is a key component in the development of potent and selective ligands for various biological targets, notably sigma receptors. Derivatives of this compound have been investigated for their potential in neuroscience, particularly in the context of pain, neurodegeneration, and other neurological disorders. The hemioxalate salt form of this compound enhances its crystallinity and handling properties, making it a valuable intermediate for further chemical elaboration in drug discovery programs.
This document provides a detailed, plausible protocol for the scale-up synthesis of this compound hemioxalate. The proposed synthetic route is based on established and robust chemical transformations amenable to large-scale production.
Synthetic Strategy
The synthesis of this compound is not widely documented in the form of a complete, scalable protocol. Therefore, a multi-step synthetic route has been devised, commencing with the commercially available diethyl malonate. The key steps include a double allylation, oxidative cleavage of the double bonds to form a dialdehyde, a double reductive amination to construct the N-protected spirocyclic core, followed by deprotection to yield the free diamine, and concluding with the formation of the hemioxalate salt. Benzyl groups are chosen for protection due to their stability and amenability to removal via catalytic transfer hydrogenation, a method that avoids the use of high-pressure hydrogen gas.
Plausible Synthetic Route
Caption: Plausible synthetic workflow for this compound hemioxalate.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Estimated Yield (%) | Purity (%) |
| 1 | Diethyl 2,2-diallylmalonate | Diethyl malonate | NaH, Allyl bromide | 90-97 | >95 |
| 2 | Dialdehyde Intermediate | Diethyl 2,2-diallylmalonate | O₃, DMS | 70-85 | Crude |
| 3 | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | Dialdehyde Intermediate | Benzylamine, NaBH(OAc)₃ | 50-65 | >95 (after chromatography) |
| 4 | This compound (Free Base) | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | Ammonium formate, 10% Pd/C | 85-95 | >98 (after distillation) |
| 5 | This compound Hemioxalate | This compound | Oxalic acid | 90-98 | >99 (after crystallization) |
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-Diallylmalonate
This procedure is adapted from a known method for the diallylation of diethyl malonate.[1]
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF under a nitrogen atmosphere, add diethyl malonate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2,2-diallylmalonate as a colorless oil.
Step 2: Ozonolysis to the Dialdehyde Intermediate
This step involves the oxidative cleavage of the alkene functionalities.[2]
Materials:
-
Diethyl 2,2-diallylmalonate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve diethyl 2,2-diallylmalonate (1.0 eq.) in a 1:1 mixture of DCM and MeOH and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq.) and allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dialdehyde intermediate, which is used in the next step without further purification.
Step 3: Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
This step involves a double reductive amination to form the spirocyclic core.[3][4]
Materials:
-
Crude dialdehyde intermediate
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude dialdehyde intermediate (1.0 eq.) and benzylamine (2.1 eq.) in DCE.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.5 eq.) portion-wise and continue to stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane.
Step 4: Deprotection to this compound (Free Base)
This procedure utilizes catalytic transfer hydrogenation for the removal of the benzyl protecting groups.[5][6]
Materials:
-
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
To a solution of 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane (1.0 eq.) in methanol, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (5-10 eq.) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure. The residue can be purified by vacuum distillation to yield this compound as a free base.
Step 5: Preparation of this compound Hemioxalate
This final step involves the formation of the crystalline hemioxalate salt.[7][8]
Materials:
-
This compound (free base)
-
Oxalic acid dihydrate
-
Isopropanol (IPA)
-
Diethyl ether
Procedure:
-
Dissolve the purified this compound (2.0 eq.) in isopropanol.
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq.) in a minimal amount of warm isopropanol.
-
Slowly add the oxalic acid solution to the diamine solution with stirring.
-
A white precipitate of the hemioxalate salt should form. Stir the mixture at room temperature for 1-2 hours.
-
Cool the mixture to 0-5 °C for an additional hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to a constant weight to obtain this compound hemioxalate as a white crystalline solid.
Applications in Drug Development
Derivatives of the this compound scaffold are potent ligands for sigma receptors (σ₁ and σ₂).[9] These receptors are implicated in a variety of neurological functions and diseases. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling. The sigma-2 receptor has been identified as TMEM97 and is involved in cholesterol homeostasis and cell proliferation. The development of selective ligands for these receptors is a promising avenue for the treatment of pain, neurodegenerative diseases, and cancer.
Sigma-1 Receptor Signaling Pathway
Caption: Modulation of the Sigma-1 receptor signaling pathway by a this compound derivative.
Drug Discovery Workflow
Caption: A typical workflow for utilizing the this compound scaffold in a drug discovery program.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl-1,4-phenylenediamine oxalate, 99% 62778-12-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 2,7-Diazaspiro[4.4]nonane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in the synthesis of 2,7-diazaspiro[4.4]nonane, with a specific focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound scaffold?
A1: Common strategies include [3+2] cycloaddition reactions to form the spiro-pyrrolidine core, domino radical bicyclizations, and intramolecular Mizoroki–Heck annulations.[1][2][3] The choice of method often depends on the desired substitution pattern and the required level of stereocontrol.
Q2: Which experimental factors have the most significant impact on diastereoselectivity?
A2: Diastereoselectivity is highly sensitive to several factors. The choice of catalyst and its chiral ligands is often the most critical element.[4] Other key variables include reaction temperature, which can differentiate between kinetic and thermodynamic products, and the polarity of the solvent, which can influence the transition state of the reaction.[1] In some cases, the use of additives, such as mild acids, can also play a crucial role.[1]
Q3: How can I determine the diastereomeric ratio (d.r.) of my reaction mixture?
A3: The most common method for determining the diastereomeric ratio is through ¹H NMR analysis of the crude reaction mixture before purification.[1][2] The integration of distinct signals corresponding to each diastereomer allows for quantification.
Q4: What are the standard methods for separating the desired diastereomer from a mixture?
A4: The primary method for separating diastereomers is column chromatography on silica gel.[1][2] Careful selection of the eluent system is often required to achieve good separation. In some cases where the diastereomers are crystalline, recrystallization can also be an effective purification technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Problem 1: Low Diastereomeric Ratio (d.r.) in a [3+2] Cycloaddition Reaction
-
Potential Cause: The reaction temperature is too high, leading to the formation of the thermodynamically favored product instead of the desired kinetic product.
-
Solution: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically controlled pathway.[1] It is recommended to screen a range of temperatures, starting from 0 °C or lower.
-
-
Potential Cause: The solvent polarity is not optimal for the desired transition state.
-
Potential Cause: The catalyst system is not sufficiently selective.
-
Solution: The choice of catalyst is crucial. For phosphine-catalyzed cycloadditions, screen phosphines with different electronic and steric properties.[1] For metal-catalyzed reactions, the ligand plays a key role in defining the chiral environment.
-
-
Potential Cause: Absence of a beneficial additive.
Problem 2: Poor Yield or Incomplete Reaction
-
Potential Cause: The catalyst has low activity or has degraded.
-
Solution: Ensure the catalyst is of high purity. If it is air- or moisture-sensitive, it must be handled under strict inert conditions.[1]
-
-
Potential Cause: For radical reactions, the initiator is inappropriate for the reaction temperature.
-
Solution: Match the initiator to the desired reaction temperature. For high-temperature reactions, AIBN is a common choice, while triethylborane (Et₃B) can be used for room-temperature initiation.[1]
-
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[1]
-
Problem 3: Significant Formation of Side Products in Domino Radical Bicyclization
-
Potential Cause: The concentration of the radical scavenger (e.g., tributyltin hydride) is too high, leading to premature quenching of radical intermediates.
-
Solution: Optimize the stoichiometry of the radical scavenger. Ensure it is added slowly to the reaction mixture if necessary to maintain a low steady-state concentration.
-
-
Potential Cause: The reaction is not proceeding cleanly through the desired domino pathway.
-
Solution: Re-evaluate the substrate design. The nature and length of the tethers connecting the radical precursor and the acceptor moieties are critical for efficient bicyclization.[3]
-
Data Presentation
Table 1: Factors Influencing Diastereoselectivity in Spirocycle Synthesis
| Factor | Observation | Recommended Action | Citation(s) |
| Temperature | Lower temperatures often favor the kinetic product, leading to higher diastereoselectivity. | Screen reactions at temperatures from ambient down to -78 °C. | [1] |
| Solvent | Solvent polarity can stabilize or destabilize the transition state, affecting the d.r. | Screen a variety of solvents with different polarities (e.g., DCM, THF, Ethanol, Cyclohexane). | [1] |
| Catalyst/Ligand | The steric and electronic properties of the catalyst's chiral ligands are paramount for stereocontrol. | Screen different catalysts. For Rh-catalyzed reactions, Rh₂(S-pPhTPCP)₄ has shown high selectivity. | [1][4] |
| Additives | Mild acids can act as co-catalysts and influence selectivity. | Evaluate the effect of adding catalytic amounts of acids like benzoic acid. | [1] |
Table 2: Effect of Rhodium Catalyst on Diastereoselectivity in Asymmetric Cyclopropanation
Reaction of N-Boc-3-methylenepiperidine with an ethyl aryldiazoacetate to form an azaspiro[5.2]alkane derivative, a related spirocyclic structure.
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Citation |
| Rh₂(S-DOSP)₄ | 1.2 : 1 | Low | [4] |
| Rh₂(S-PTAD)₄ | 2.4 : 1 | 86% | [4] |
| Rh₂(S-pPhTPCP)₄ | 11 : 1 | 99% | [4] |
Visualizations
Caption: A troubleshooting workflow for systematically optimizing diastereoselectivity.
Caption: A general scheme for a three-component [3+2] cycloaddition reaction.
Experimental Protocols
Protocol 1: General Three-Component Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition
This protocol is a generalized procedure based on a reported method and may require optimization for specific substrates.[1]
-
Reactant Preparation: To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aryl aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent to achieve a suitable concentration. Follow this with the addition of benzoic acid (0.5 equiv) as the catalyst.[1]
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor or a preheated oil bath to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the diastereomers and isolate the desired product.
-
Characterization: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture before purification.[1]
Protocol 2: Palladium-Catalyzed Intramolecular Mizoroki–Heck Annulation
This protocol is adapted from the synthesis of N-methylspiroindolines, which achieved high diastereoselectivity (>98%).[2]
-
Catalyst and Ligand Preparation: In an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(t-Bu₃)₂, 0.1 equiv) and a base (e.g., Et₃N, 2.0 equiv).
-
Solvent and Substrate Addition: Evacuate and backfill the vial with inert gas three times. Add anhydrous DMF as the solvent.[2] Introduce a solution of the cyclopentenyl-tethered 2-bromo-N-methylaniline substrate (1.0 equiv) in DMF to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 16 hours or until TLC analysis indicates complete consumption of the starting material.[2]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography (e.g., 0–12% EtOAc in pentane) to yield the desired spiroindoline product. The diastereoselectivity is typically high enough that only one diastereomer is observed or isolated.[2]
References
Technical Support Center: Optimization of 2,7-Diazaspiro[4.4]nonane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-diazaspiro[4.4]nonane. The following information is curated to address common challenges and provide guidance on reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several strategies, often involving intramolecular cyclization or multi-component reactions. A common approach involves the construction of a polysubstituted pyrrolidine ring followed by the formation of the second spiro-fused pyrrolidine ring. Key strategies may include:
-
Intramolecular Double Michael Addition: A suitably functionalized precursor with two Michael acceptor moieties can undergo a double intramolecular Michael addition with a primary amine to form the spirocyclic core.
-
Sequential Alkylation and Cyclization: This involves the stepwise alkylation of a pyrrolidine derivative followed by an intramolecular cyclization to form the second ring.
-
[3+2] Cycloaddition Reactions: While more common for 1,7-diazaspirocycles, similar cycloaddition strategies using azomethine ylides could potentially be adapted.[1]
Q2: How can I minimize the formation of side products during the synthesis?
A2: Side product formation is a common issue in complex syntheses. To minimize unwanted products:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over thermodynamically more stable side products.
-
Slow Addition of Reagents: The slow addition of a key reagent can help to maintain a low concentration in the reaction mixture, which can suppress side reactions.
-
Choice of Protecting Groups: A careful protecting group strategy is crucial. Orthogonal protecting groups for the two nitrogen atoms can allow for selective manipulation and prevent unwanted side reactions.
Q3: My purification of this compound is challenging, with significant streaking on TLC. What can I do?
A3: The basic nature of diamines like this compound can lead to strong interactions with the acidic silica gel, causing streaking on TLC plates and poor separation during column chromatography. To mitigate this:
-
TLC Analysis: Add a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia in methanol, to the eluent system.
-
Column Chromatography: Use a silica gel that has been pre-treated with a basic solution (e.g., washed with a solvent system containing triethylamine) or use an alternative stationary phase like alumina.
-
Salt Formation: Conversion of the free base to a salt (e.g., hydrochloride or oxalate) can improve its handling and chromatographic behavior.
Q4: What are the key parameters to consider when optimizing the reaction yield?
A4: To optimize the yield of this compound, consider the following parameters:
-
Catalyst Screening: If the reaction is catalyzed, screen a variety of catalysts and ligands to find the most efficient system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. A systematic screening of different solvents is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of impurities in starting materials. | - Use fresh, high-purity reagents and catalysts.- Systematically screen a range of temperatures.- Purify starting materials before use. |
| Formation of Multiple Products/Low Diastereoselectivity | - Reaction temperature is too high, leading to thermodynamic product distribution.- Suboptimal catalyst or solvent system.- Steric hindrance in the substrate. | - Lower the reaction temperature to favor kinetic control.- Screen different catalysts, ligands, and solvents of varying polarities.- If possible, modify the steric bulk of substituents on the starting materials. |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation.- Poor solubility of reagents. | - Monitor the reaction over a longer period.- Add a fresh portion of the catalyst.- Screen for a solvent system that better solubilizes all components. |
| Product Degradation | - Product is unstable under the reaction or work-up conditions.- Prolonged reaction time at elevated temperatures. | - Reduce the reaction time and/or temperature.- Perform a milder work-up procedure.- Consider in-situ protection of the product. |
Experimental Protocols
Proposed Synthesis of N,N'-di-Boc-2,7-diazaspiro[4.4]nonane via Reductive Amination and Cyclization
This proposed multi-step synthesis involves the formation of a key diketone intermediate followed by a double reductive amination and cyclization.
Step 1: Synthesis of a Diketo-ester Precursor
A suitable starting material, such as a derivative of 1,1,2,2-ethanetetracarboxylic acid, can be converted to a diketo-ester through known literature procedures.
Step 2: Double Reductive Amination and Cyclization
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild reducing agent suitable for reductive amination. |
| Amine Source | Benzylamine | A primary amine that can be deprotected later. |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Common solvents for reductive amination. |
| Temperature | Room Temperature | To maintain selectivity and minimize side reactions. |
| Protecting Group | Di-tert-butyl dicarbonate (Boc)₂O | To protect the secondary amines formed in situ. |
Procedure:
-
To a solution of the diketo-ester (1.0 eq) in DCE, add benzylamine (2.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 1 hour.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to debenzylation via catalytic hydrogenation (e.g., H₂, Pd/C) followed by Boc protection using (Boc)₂O to yield N,N'-di-Boc-2,7-diazaspiro[4.4]nonane.
Purification: The final product can be purified by flash column chromatography on silica gel.
Data on Analogous Syntheses
The following tables summarize reaction conditions from the synthesis of related spirocyclic compounds, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Conditions for Palladium-Catalyzed Cascade Cyclization of Dienyl Ketone Oximes to form 2-Azaspiro[4.4]nonane Derivatives [2]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (0.05-0.10 eq) | Et₃N (2.0-3.0 eq) | DMF | 80-110 | 1-12 |
Table 2: Conditions for Phosphine-Catalyzed [3+2] Cycloaddition [1]
| Catalyst | Solvent | Temperature | Notes |
| Triphenylphosphine | Anhydrous solvents (e.g., THF, Toluene) | Varies (screening recommended) | Sensitive to water. Catalyst purity is critical. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.
References
Technical Support Center: Phosphine-Catalyzed [3+2] Cycloaddition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in phosphine-catalyzed [3+2] cycloaddition reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation with a Validated Protocol
Question: I am following a published procedure for a phosphine-catalyzed [3+2] cycloaddition, but I am observing very low to no product yield. What are the common culprits?
Answer: Even with a reliable protocol, several factors can contribute to a low yield. It is crucial to systematically investigate potential sources of error. The most common issues are related to reagent quality, reaction setup, and catalyst activity.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield phosphine-catalyzed [3+2] cycloaddition reactions.
Detailed Checks:
-
Reagent and Solvent Quality:
-
Allenoate and Alkene Purity: Ensure the starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions.[1]
-
Solvent Purity: Use anhydrous and degassed solvents. Trace amounts of water can affect the reaction mechanism, and peroxides (especially in ethers like THF) can oxidize the phosphine catalyst.[2]
-
-
Reaction Setup:
-
Inert Atmosphere: Phosphine catalysts are susceptible to oxidation by atmospheric oxygen.[1][2] Ensure the reaction is conducted under a rigorously inert atmosphere (nitrogen or argon).
-
Temperature Control: The reaction temperature is often critical. Ensure the temperature is accurately controlled and maintained throughout the reaction.[1]
-
-
Catalyst Activity:
-
Phosphine Oxidation: Trivalent phosphines (P(III)) can be oxidized to the corresponding pentavalent phosphine oxides (P(V)), which are catalytically inactive.[2] Use fresh or properly stored phosphine catalysts.
-
Catalyst Choice: The nucleophilicity and steric bulk of the phosphine catalyst are crucial. Electron-rich trialkylphosphines (e.g., PBu₃) are generally more reactive than triarylphosphines (e.g., PPh₃).[3] However, less nucleophilic phosphines can sometimes offer better selectivity.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of phosphine catalyst affect the reaction yield?
A1: The structure of the phosphine catalyst significantly impacts its nucleophilicity and steric hindrance, which in turn affects the reaction rate and yield.
-
Electronic Effects: Electron-donating groups (e.g., alkyl groups) on the phosphorus atom increase its nucleophilicity, generally leading to a faster reaction. Conversely, electron-withdrawing groups (e.g., aryl groups) decrease nucleophilicity.
-
Steric Effects: Bulky phosphines can hinder the approach to the substrates, potentially slowing down the reaction. However, they can also play a crucial role in controlling stereoselectivity in asymmetric cycloadditions.
Caption: Relationship between phosphine catalyst properties and reaction outcome.
Q2: Can the solvent choice significantly impact the yield of my [3+2] cycloaddition?
A2: Yes, the solvent plays a critical role. The polarity of the solvent can influence the stability of the zwitterionic intermediates formed during the catalytic cycle. A screening of solvents is often recommended to find the optimal conditions for a specific substrate pair. Common solvents for this reaction include toluene, dichloromethane (DCM), and tetrahydrofuran (THF).
Q3: I am observing the formation of a [4+2] cycloaddition byproduct. How can I favor the desired [3+2] product?
A3: The formation of [4+2] adducts is a known competing pathway, especially with certain allenoates.[4] Strategically modifying the reaction conditions can favor the [3+2] cycloaddition:
-
Catalyst Choice: Less nucleophilic phosphines, such as PPh₃, can sometimes suppress the [4+2] pathway.
-
Additives: The addition of certain salts, like AgF, has been shown to switch the reaction pathway from a [4+2] to a [3+2] cycloaddition by interacting with the zwitterionic intermediate.[4]
-
Temperature: Optimizing the reaction temperature can influence the kinetic profile, potentially favoring one pathway over the other.
Q4: My starting materials are consumed, but the yield of the desired product is still low. What could be the reason?
A4: If the starting materials are consumed but the desired product yield is low, it is likely due to the formation of side products or decomposition.
-
Side Reactions: Besides the [4+2] cycloaddition, other side reactions can occur. Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts.
-
Product Decomposition: The product itself might be unstable under the reaction conditions. Consider running the reaction for a shorter duration or at a lower temperature.
-
Catalyst Degradation: The phosphine catalyst can degrade over the course of the reaction, leading to a stalled catalytic cycle.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of phosphine-catalyzed [3+2] cycloadditions for different substrate classes.
Table 1: Effect of Catalyst on Yield
| Entry | Allenoate | Alkene | Phosphine Catalyst | Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl 2,3-butadienoate | N-tosylbenzaldimine | PBu₃ | 10 | Toluene | 80 | 85 | Fictionalized Data |
| 2 | Ethyl 2,3-butadienoate | N-tosylbenzaldimine | PPh₃ | 10 | Toluene | 80 | 65 | Fictionalized Data |
| 3 | Methyl 2,3-butadienoate | Chalcone | P(o-tolyl)₃ | 20 | DCM | RT | 78 | Fictionalized Data |
| 4 | Methyl 2,3-butadienoate | Chalcone | PCy₃ | 20 | DCM | RT | 82 | Fictionalized Data |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Allenoate | Alkene | Phosphine Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | t-Butyl 2,3-butadienoate | Maleimide | PPh₃ | Toluene | 110 | 92 | Fictionalized Data |
| 2 | t-Butyl 2,3-butadienoate | Maleimide | PPh₃ | THF | 65 | 75 | Fictionalized Data |
| 3 | t-Butyl 2,3-butadienoate | Maleimide | PPh₃ | DCM | RT | 88 | Fictionalized Data |
| 4 | Ethyl 4-phenyl-2,3-butadienoate | Dimethyl fumarate | PBu₃ | Benzene | 80 | 78 | Fictionalized Data |
| 5 | Ethyl 4-phenyl-2,3-butadienoate | Dimethyl fumarate | PBu₃ | Acetonitrile | 80 | 62 | Fictionalized Data |
Experimental Protocols
General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition
This protocol provides a general methodology for the phosphine-catalyzed [3+2] cycloaddition of an allenoate with an electron-deficient alkene.
Materials:
-
Allenoate (1.0 equiv)
-
Electron-deficient alkene (1.2 equiv)
-
Phosphine catalyst (e.g., PPh₃ or PBu₃, 10-20 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DCM)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient alkene and the phosphine catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the allenoate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentene product.
Characterization:
The structure and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Catalytic Cycle of Phosphine-Catalyzed [3+2] Cycloaddition
Caption: The catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition from Kwon [4+2]- to [3+2]-cycloaddition enabled by AgF-assisted phosphine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives. Our goal is to help you optimize your reaction conditions, minimize side product formation, and improve overall yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound Product
-
Question: My reaction is showing low or no formation of the desired this compound product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A primary reason is often related to the reactivity of the precursors and the efficiency of the cyclization step.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure all starting materials are pure and dry. Impurities can lead to unwanted side reactions, reducing the yield and complicating purification.
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Consider Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and used in the correct loading. For instance, in phosphine-catalyzed [3+2] cycloadditions, the purity of the phosphine is crucial.
-
Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion.
-
Issue 2: Formation of Side Products in Cycloaddition Reactions
-
Question: I am observing significant formation of side products in my [3+2] cycloaddition reaction to form the this compound core. How can I minimize these?
-
Answer: The formation of side products in cycloaddition reactions is a common challenge. These can arise from various competing reaction pathways.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting the product distribution. It is recommended to screen a variety of solvents with different polarities.
-
Temperature Control: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation. Running the reaction at lower temperatures often favors the formation of a single, more stable product.
-
Catalyst System: The choice of catalyst is crucial. For asymmetric syntheses, chiral metal complexes with specific ligands can induce high diastereoselectivity and minimize the formation of unwanted stereoisomers.
-
Slow Addition of Reagents: In some cases, the slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates, which can suppress side reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my final this compound product. What are the best practices?
-
Answer: The purification of spirocyclic diamines can be challenging due to their polarity and basicity.
Troubleshooting Steps:
-
Column Chromatography: Standard silica gel chromatography can be effective. However, due to the basic nature of the diamine, streaking on the TLC plate and poor separation on the column may occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Salt Formation: Conversion of the free diamine to a salt (e.g., a hydrochloride or oxalate salt) can facilitate purification by crystallization and improve the handling of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The this compound scaffold is commonly synthesized via several key strategies, including:
-
Intramolecular [3+2] Cycloaddition: This is a powerful method that often involves the reaction of an azomethine ylide with a dipolarophile.
-
Multi-step Synthesis from Cyclopentanone Derivatives: These routes typically involve the construction of the two nitrogen-containing rings in a stepwise fashion. A plausible route starts with cyclopentanone and involves the formation of a diacetic acid intermediate, followed by cyclization with a nitrogen source.
Q2: What are some potential side products I should be aware of during the synthesis of this compound?
A2: While specific side products are highly dependent on the chosen synthetic route, some general possibilities include:
-
Incomplete Cyclization Products: Intermediates where only one of the two rings has formed.
-
Polymerization Products: Especially when using reactive monomers under certain conditions.
-
Oxidation Products: Secondary amines can be susceptible to oxidation, which may lead to colored byproducts.[1]
-
Stereoisomers: In many cases, the synthesis can lead to a mixture of diastereomers, which may be difficult to separate.
Experimental Protocols
Protocol 1: Plausible Multi-step Synthesis of this compound
This protocol describes a potential synthetic route starting from cyclopentanone.
Step 1: Synthesis of Diethyl 2,2'-(cyclopentylidene)diacetate
-
Materials: Cyclopentanone, diethyl malonate, piperidine, acetic acid, benzene.
-
Procedure: A mixture of cyclopentanone, diethyl malonate, piperidine, and acetic acid in benzene is heated at reflux with a Dean-Stark trap to remove water. After the reaction is complete, the mixture is worked up to yield the crude product, which is then purified.
Step 2: Michael Addition with Nitromethane
-
Materials: Diethyl 2,2'-(cyclopentylidene)diacetate, nitromethane, sodium ethoxide, ethanol.
-
Procedure: The diacetate from Step 1 is treated with nitromethane in the presence of a base like sodium ethoxide in ethanol. This reaction forms the dinitro intermediate.
Step 3: Reduction of the Nitro Groups and Reductive Amination
-
Materials: Dinitro intermediate, reducing agent (e.g., H₂/Raney Nickel or LiAlH₄), solvent (e.g., ethanol or THF).
-
Procedure: The dinitro compound is reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent. The resulting diamine undergoes spontaneous or induced intramolecular cyclization to form the this compound core.
Step 4: N-Protection (e.g., Boc Protection)
-
Materials: Crude this compound, di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane.
-
Procedure: The crude diamine is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine is added, followed by the addition of Boc₂O. The reaction mixture is stirred until the protection is complete. The protected product can then be purified by column chromatography.
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Diethyl 2,2'-(cyclopentylidene)diacetate | Cyclopentanone | Diethyl malonate, Piperidine | 60-70 |
| 2 | Dinitro intermediate | Diethyl 2,2'-(cyclopentylidene)diacetate | Nitromethane, Sodium ethoxide | 50-60 |
| 3 | This compound | Dinitro intermediate | H₂/Raney Nickel or LiAlH₄ | 40-50 |
| 4 | N,N'-di-Boc-2,7-diazaspiro[4.4]nonane | This compound | Boc₂O, Triethylamine | 80-90 |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
Caption: Plausible multi-step synthesis of protected this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Solvent Effects on Diastereomeric Ratio in Spiro-Pyrrolidine Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments, with a specific focus on the critical role of solvent selection in controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the diastereomeric ratio (d.r.) of my spiro-pyrrolidine synthesis low or inconsistent?
A1: A low or inconsistent diastereomeric ratio is a common issue and can be influenced by several factors. The solvent plays a crucial role in stabilizing the transition states of the cycloaddition reaction. Different solvents can solvate the reacting species and the transition states to varying extents, thereby altering the energy difference between the diastereomeric transition states. Other factors include reaction temperature, the steric and electronic properties of the substrates, and the presence of any catalysts or additives.
Q2: How does solvent polarity affect the diastereoselectivity of the 1,3-dipolar cycloaddition?
A2: The effect of solvent polarity on the diastereoselectivity of 1,3-dipolar cycloadditions for spiro-pyrrolidine formation can be complex and is not always predictable. In some cases, more polar solvents may favor the formation of a more polar transition state, potentially leading to higher diastereoselectivity. However, the relationship is not always linear, and other solvent properties, such as hydrogen bonding capacity, can also play a significant role. It is often necessary to empirically screen a range of solvents with varying polarities to determine the optimal conditions for a specific reaction.
Q3: Can changing the solvent reverse the major diastereomer formed?
A3: While less common, it is possible for the choice of solvent to influence which diastereomer is preferentially formed. This occurs when a change in solvent significantly alters the relative energies of the competing diastereomeric transition states. For instance, a solvent that can specifically stabilize one transition state through hydrogen bonding might favor the formation of a different major diastereomer compared to a non-hydrogen bonding solvent.
Q4: Apart from the solvent, what other reaction parameters can I adjust to improve the diastereomeric ratio?
A4: Besides solvent screening, optimizing the reaction temperature is a key strategy. Lowering the temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states. Additionally, the choice of catalyst, if applicable, and modifications to the substituents on either the 1,3-dipole or the dipolarophile can have a profound impact on the stereochemical outcome of the reaction.
Troubleshooting Guides
Issue: Poor Diastereomeric Ratio (e.g., close to 1:1)
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent may not be effectively differentiating the energies of the diastereomeric transition states.
-
Troubleshooting Action: Conduct a systematic solvent screen. Test a range of solvents with varying polarities and properties (e.g., protic, aprotic polar, and nonpolar). Refer to the data table below for examples of solvent effects in similar systems.
-
-
Reaction Temperature is Too High: At elevated temperatures, the kinetic barrier between the two diastereomeric pathways can be more easily overcome, leading to a less selective reaction.
-
Troubleshooting Action: Attempt the reaction at a lower temperature. For example, if the reaction is currently run at room temperature, try performing it at 0 °C or even -78 °C. Be aware that lower temperatures may require longer reaction times.
-
-
Steric or Electronic Effects: The substituents on your starting materials may not provide a strong enough steric or electronic bias to favor one approach of the cycloaddition over the other.
-
Troubleshooting Action: If possible, consider modifying the structure of your substrates. For example, introducing a bulkier protecting group or a substituent that can engage in secondary orbital interactions may enhance diastereoselectivity.
-
Data Presentation: Solvent Effects on Diastereoselectivity
The following tables summarize quantitative data on the effect of different solvents on the yield, reaction time, and diastereomeric ratio in the formation of spiro-pyrrolidines from various reported studies.
Table 1: Effect of Solvent on the Synthesis of a Spiro[indole–pyrrolidine] Derivative [1][2]
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Methanol | 6 | 70 | Mixture of diastereomers |
| 2 | Toluene | 6 | 28 | Mixture of diastereomers |
| 3 | Ethanol | 6 | 75 | Mixture of diastereomers |
| 4 | Dichloromethane | 6 | 62 | Mixture of diastereomers |
| 5 | Diethyl ether | 6 | 40 | Mixture of diastereomers |
| 6 | Water | 0.25 | 85 | Mixture of diastereomers |
Reaction conditions: Isatin, malononitrile, and 4-methoxy isothiocyanate at room temperature with piperidine as a catalyst.
Table 2: Diastereoselectivity in the Synthesis of 3'-(Benzo[d]thiazol-2-yl)-1'-methyl-2-oxo-4'-(aryl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles in Ethanol [3][4]
| Entry | Dipolarophile Substituent (Aryl) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Phenyl | 85 | 80:20 |
| 2 | 4-Methylphenyl | 88 | 82:18 |
| 3 | 4-Methoxyphenyl | 90 | 85:15 |
| 4 | 4-Chlorophenyl | 82 | 78:22 |
| 5 | 4-Nitrophenyl | 75 | 70:30 |
Reaction conditions: Isatin, sarcosine, and substituted (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile in absolute ethanol at reflux.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro[indole–pyrrolidine] Adducts in Water[1]
A mixture of isatin (1.0 mmol), malononitrile (1.0 mmol), and the corresponding isothiocyanate (1.0 mmol) is vigorously stirred in 2 mL of water at room temperature for 15 minutes in the presence of 2–3 drops of piperidine. Upon completion of the reaction (monitored by TLC), the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired spiro[indole–pyrrolidine] derivative.
Protocol 2: Synthesis of 3'-(Benzo[d]thiazol-2-yl)-1'-methyl-2-oxo-4'-(phenyl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile in Ethanol[3][4]
A mixture of isatin (220 mg, 1.50 mmol), sarcosine (133 mg, 1.50 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1.25 mmol) in absolute ethanol (15 mL) is stirred at reflux in an oil bath for 2–5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers and obtain the pure products.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the troubleshooting workflow for poor diastereoselectivity and the factors influencing the diastereomeric ratio in spiro-pyrrolidine formation.
Caption: Troubleshooting workflow for improving poor diastereoselectivity.
References
- 1. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Synthesis of 2,7-Diazaspiro[4.4]nonane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in the asymmetric synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the asymmetric synthesis of this compound, focusing on catalyst-related problems.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following steps can help diagnose and resolve this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen a variety of chiral catalysts, including organocatalysts (e.g., chiral phosphoric acids) and metal complexes (e.g., Copper(II) acetate with chiral N,O- or N,P-ligands).[1] | Identification of a catalyst that provides a better-defined chiral environment for the specific substrate. |
| Incorrect Ligand Choice | For metal-catalyzed reactions, screen a range of chiral ligands with varying steric and electronic properties. For copper-catalyzed reactions, N,O- and N,P-ligands have shown high efficiency.[1] | Improved enantioselectivity through a better match between the ligand and the substrate. |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity by favoring the transition state leading to the major enantiomer. | Increased enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Solvent Effects | Screen a range of solvents with different polarities and coordinating abilities. The solvent can influence the conformation of the catalyst-substrate complex. | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher enantioselectivity. |
| Presence of Impurities | Ensure all reagents, starting materials, and solvents are of high purity and anhydrous. Water or other impurities can deactivate the catalyst or interfere with the catalytic cycle. | Consistent and improved enantioselectivity by eliminating sources of interference. |
Issue 2: Low Diastereoselectivity (dr)
In cases where multiple stereocenters are formed, achieving high diastereoselectivity is crucial.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Control | The choice of catalyst and ligand system can significantly influence the diastereochemical outcome. For instance, in the synthesis of 1,7-diazaspiro[4.4]nonane derivatives, N,O-ligand/Cu(OAc)₂ and N,P-ligand/Cu(OAc)₂ systems have been shown to favor different diastereomers.[1] | Ability to selectively generate either the syn or anti diastereomer with high selectivity. |
| Substrate Steric Hindrance | The steric bulk of substituents on the starting materials can influence the facial selectivity of the reaction. | Modification of the substrate may be necessary to achieve the desired diastereomer. |
| Reaction Temperature | Similar to enantioselectivity, temperature can affect the diastereomeric ratio. Lower temperatures generally favor the kinetically controlled product. | Improved diastereomeric ratio. |
Issue 3: Low or No Yield
Poor conversion of starting materials to the desired product can be attributed to several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Verify the catalyst loading and consider a modest increase if necessary. | Improved reaction conversion and product yield. |
| Poor Quality of Reagents | Use high-purity starting materials and anhydrous, degassed solvents. Impurities can act as catalyst poisons. | Elimination of catalyst deactivation pathways, leading to higher yields. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, concentration, and reaction time. A systematic screening of these variables is often necessary. | Identification of the optimal conditions for maximizing product yield. |
Frequently Asked Questions (FAQs)
Q1: Which class of catalyst is generally most effective for the asymmetric synthesis of this compound?
A1: Both organocatalysts and metal-based catalysts have shown promise in the synthesis of related spirocyclic diamines. Chiral phosphoric acids are a powerful class of organocatalysts for various asymmetric transformations.[2][3][4] For metal-catalyzed approaches, copper(II) acetate in combination with chiral N,O- or N,P-ligands has been successfully employed in the highly enantioselective and diastereoselective synthesis of 1,7-diazaspiro[4.4]nonane derivatives, which are structurally very similar to the 2,7-isomer.[1] Rhodium-based catalysts are also widely used for various asymmetric cyclization reactions.[5] The optimal choice will depend on the specific substrate and the desired stereochemical outcome.
Q2: How can I efficiently screen for the best catalyst and reaction conditions?
A2: A systematic approach is recommended. Start by screening a small library of catalysts from different classes (e.g., a few chiral phosphoric acids, and a selection of metal/ligand combinations). Once a promising catalyst class is identified, further optimization of the ligand, solvent, temperature, and catalyst loading should be performed. High-throughput screening techniques can be valuable if available.
Q3: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
A3: While increasing the temperature can accelerate the reaction, it often has a detrimental effect on enantioselectivity. Before resorting to higher temperatures, consider increasing the catalyst loading or the concentration of your reactants. Additionally, ensure that there are no inhibitor impurities present in your starting materials or solvents.
Q4: I am observing the formation of a significant amount of a side product. What could be the cause?
A4: Side product formation can arise from various sources, including decomposition of the starting material or product under the reaction conditions, or an alternative reaction pathway being catalyzed. Carefully analyze the structure of the side product to gain insight into its formation. Adjusting the reaction temperature, solvent, or even the catalyst itself may be necessary to suppress the undesired pathway.
Data Presentation
The following table summarizes the performance of different catalytic systems in the asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes, a key step in the synthesis of 1,7-diazaspiro[4.4]nonane diastereomers.[1] This data provides a valuable reference for catalyst selection in the synthesis of the isomeric this compound.
Table 1: Catalyst Performance in the Asymmetric Synthesis of 1,7-Diazaspiro[4.4]nonane Precursors [1]
| Entry | Catalyst System | Diastereomer | Yield (%) | dr | ee (%) |
| 1 | N,O-Ligand / Cu(OAc)₂ | syn | 95 | 98:2 | >99 |
| 2 | N,P-Ligand / Cu(OAc)₂ | anti | 92 | 1:99 | 98 |
Note: The specific structures of the ligands and substrates can be found in the cited literature. This table illustrates the power of ligand choice in controlling diastereoselectivity.
Experimental Protocols
Key Experiment: Copper-Catalyzed Asymmetric Michael Addition
The following is a general protocol for the copper-catalyzed asymmetric Michael addition of a cyclic azomethine ylide precursor to a nitroalkene, which can be adapted for the synthesis of this compound precursors.[1]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral N,O- or N,P-ligand
-
Cyclic imino ester (azomethine ylide precursor)
-
Nitroalkene
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Cu(OAc)₂ (5 mol%) and the chiral ligand (5.5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the cyclic imino ester (1.2 equivalents) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C) and add the nitroalkene (1.0 equivalent).
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
The subsequent reduction of the nitro group and cyclization to form the this compound core can be achieved using standard procedures, such as reduction with NaBH₄.[1]
Mandatory Visualization
References
- 1. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of 2,7-Diazaspiro[4.4]nonane
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2,7-diazaspiro[4.4]nonane. It provides essential information on managing toxic reagents, troubleshooting common experimental issues, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the large-scale production of this compound, with a focus on issues related to the handling of toxic and hazardous reagents.
Issue 1: Incomplete reaction or low yield during reductive amination/cyclization steps.
-
Question: My large-scale reductive amination step to form the this compound core is sluggish and results in a low yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in reductive amination at scale can be attributed to several factors, particularly when using reactive metal hydrides.
-
Potential Cause: Inefficient imine/enamine formation. The initial condensation reaction to form the imine or enamine intermediate may be incomplete before the addition of the reducing agent.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the formation of the intermediate using techniques like in-process NMR or IR spectroscopy before adding the reducing agent.
-
Azeotropic Water Removal: On a large scale, the removal of water is crucial. Employ a Dean-Stark trap or a similar setup to drive the equilibrium towards the imine/enamine.
-
Catalyst: Ensure an appropriate acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used at the correct loading.
-
-
-
Potential Cause: Degradation or deactivation of the reducing agent. Highly reactive reducing agents like lithium aluminum hydride (LAH) are sensitive to moisture and atmospheric conditions.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Consider passing solvents through a drying column before use.
-
Reagent Titration: Titrate the LAH solution before use to determine its exact molarity.
-
-
-
Potential Cause: Poor solubility of intermediates. Intermediates may precipitate out of solution, leading to a stalled reaction.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems to improve solubility.
-
Temperature Adjustment: Carefully adjust the reaction temperature to maintain solubility without causing degradation.
-
-
-
Issue 2: Exothermic and difficult-to-control reaction during quenching of reactive hydrides.
-
Question: Quenching the excess lithium aluminum hydride (LAH) in my large-scale reaction is highly exothermic and difficult to control. What is the safest and most effective quenching protocol?
-
Answer: The safe quenching of excess LAH is critical to prevent runaway reactions. A multi-step, controlled quenching procedure is recommended.
-
Recommended Quenching Protocol:
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath.
-
Slow Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the cooled reaction mixture with vigorous stirring. Ethyl acetate reacts with LAH in a more controlled manner than protic solvents.
-
Controlled Addition of Protic Solvent: After the initial vigorous reaction with ethyl acetate has subsided, slowly add a less reactive alcohol like isopropanol or ethanol.
-
Final Quench with Water: Once the reaction with the alcohol is complete, cautiously add water dropwise to quench any remaining reactive species.
-
-
Safety Precautions:
-
Adequate Cooling: Ensure the cooling system is robust enough to handle the heat generated.
-
Slow Addition: Use a dropping funnel for the slow and controlled addition of quenching agents.
-
Inert Atmosphere: Maintain an inert atmosphere during the initial stages of quenching.
-
Ventilation: Perform the quenching in a well-ventilated fume hood to handle any hydrogen gas evolution.
-
-
Issue 3: Presence of tin-based impurities in the final product after a radical cyclization step.
-
Question: My synthesis involves a radical cyclization using tributyltin hydride (Bu₃SnH), and I am struggling to remove the tin-containing byproducts from my final this compound product. How can I effectively purify my compound?
-
Answer: The removal of organotin impurities is a common challenge. Several methods can be employed for their removal.
-
Purification Strategies:
-
Aqueous Work-up with Potassium Fluoride: During the aqueous work-up, treat the organic layer with a saturated solution of potassium fluoride. This will precipitate the tin species as insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Flash column chromatography on silica gel can be effective. A gradient elution is often necessary to separate the desired product from the tin byproducts.
-
Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide can convert the tin hydride to more polar and easily removable tin oxides.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic reagents to be concerned with in the large-scale synthesis of this compound?
A1: Based on common synthetic routes for similar azaspirocycles, the most significant toxic and hazardous reagents include:
-
Lithium Aluminum Hydride (LAH): A highly reactive, pyrophoric, and water-reactive reducing agent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.
-
Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): These are less reactive than LAH but are still toxic and water-reactive. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acids.
-
Tributyltin Hydride (Bu₃SnH): A toxic organotin compound used in radical reactions. It is harmful if inhaled, ingested, or absorbed through the skin.
Q2: What are the recommended personal protective equipment (PPE) when handling these toxic reagents on a large scale?
A2: A comprehensive PPE protocol is essential:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: For operations with a high risk of aerosol or vapor generation, a respirator with an appropriate cartridge should be used.
Q3: How should I dispose of waste containing reactive hydrides or organotin compounds?
A3:
-
Reactive Hydrides: Never dispose of unquenched reactive hydrides directly into waste containers. Always follow a thorough quenching protocol to neutralize any reactive species before disposal. The resulting aqueous and organic waste should be segregated and disposed of as hazardous waste according to institutional guidelines.
-
Organotin Compounds: Waste containing organotin compounds should be collected in designated, labeled, and sealed containers. This waste is typically incinerated at high temperatures by a specialized hazardous waste disposal company.
Q4: What are the potential toxic byproducts that could be formed during the synthesis of this compound?
A4: The formation of toxic byproducts is dependent on the specific synthetic route.
-
Incomplete Reduction: Incomplete reduction of nitrile or amide precursors can leave toxic starting materials in the product mixture.
-
Side Reactions: Side reactions can lead to the formation of various nitrogen-containing heterocyclic compounds with unknown toxicity.
-
Solvent-Related Byproducts: Reactions at elevated temperatures can sometimes lead to byproducts from the reaction of reagents with the solvent.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction and ensuring the purity of the final product on a large scale?
A5: Yes, a combination of techniques is recommended:
-
In-Process Monitoring:
-
NMR Spectroscopy (¹H and ¹³C): To monitor the conversion of starting materials and the formation of intermediates and the final product.
-
IR Spectroscopy: To track the disappearance and appearance of key functional groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To monitor the progress of the reaction and identify any byproducts.
-
-
Final Product Purity Analysis:
-
Quantitative NMR (qNMR): To determine the absolute purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the final compound.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents in Spirocycle Synthesis
| Reducing Agent | Formula | Key Hazards | Typical Reaction Conditions | Quenching Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Pyrophoric, water-reactive, corrosive | Anhydrous THF or ether, 0 °C to reflux | Requires careful, multi-step quenching with ethyl acetate, then alcohol, then water. |
| Sodium Borohydride | NaBH₄ | Toxic, flammable solid, water-reactive | Protic solvents (e.g., methanol, ethanol), 0 °C to room temperature | Can be quenched with dilute acid, but care must be taken to control hydrogen evolution. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly toxic, releases HCN with acid | Aprotic or protic solvents, often with a buffer | Quench with a strong base (e.g., NaOH solution) to avoid HCN generation. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Reductive Cyclization using Lithium Aluminum Hydride (LAH)
Caution: This procedure should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, a nitrogen/argon inlet, and a dropping funnel is assembled and flame-dried under vacuum.
-
Inert Atmosphere: The reactor is purged with a continuous flow of inert gas (nitrogen or argon).
-
Reagent Charging: A solution of the precursor di-ester or di-nitrile in anhydrous tetrahydrofuran (THF) is charged to the reactor via cannula transfer.
-
Cooling: The reactor is cooled to 0 °C using a circulating chiller.
-
LAH Addition: A solution of LAH in THF is added slowly to the stirred solution of the precursor via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for the specified time, with constant monitoring.
-
Quenching: The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, sequential addition of ethyl acetate, followed by ethanol, and finally water.
-
Work-up: The resulting slurry is filtered, and the filter cake is washed with THF. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or crystallization to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the reductive cyclization step.
Technical Support Center: Domino Radical Bicyclization Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in domino radical bicyclization reactions. The following sections address common issues encountered during these experiments, offering potential solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of the monocyclized product instead of the desired bicyclized compound. What could be the issue?
A1: The formation of a monocyclized product is a common side reaction that often occurs when the second cyclization step is slower than competing reactions. A primary factor influencing this is the substitution pattern of the alkenyl moiety. If the precursor contains a methyl-substituted olefin, the capture of the alkoxyaminyl radical can be hindered, leading to the monocyclized product as the major outcome.[1] To promote the desired bicyclization, it is advisable to use substrates where the alkenyl group is attached to electron-withdrawing groups or aryl substituents.[1]
Q2: I am observing the formation of E and Z isomers of the starting oxime ether as major byproducts. How can this be minimized?
A2: This side reaction is often caused by the premature reduction of the initially formed aryl radical by the radical mediator, such as tributyltin hydride (Bu₃SnH), before it can undergo the intended cyclization.[1] This is particularly prevalent when aryl radicals are involved.[1]
-
Troubleshooting Tip: Consider changing the radical initiator. For instance, using triethylborane (Et₃B) at room temperature has been shown to enhance diastereoselectivity and may adjust the reaction kinetics to favor cyclization over premature reduction.[1] In some cases, employing stannylvinyl radicals generated from terminal alkynes instead of aryl radicals from aryl halides can eliminate these reduction byproducts.[1]
Q3: My reaction results in a complex mixture of products, potentially due to undesired hydrogen transfer or alternative cyclizations. How can I address this?
A3: In cascade radical processes, side products can emerge from reactions like a 1,5-hydrogen transfer followed by a 6-exo-trig cyclization.[1] The reaction conditions, especially the concentration of the hydrogen donor (e.g., Bu₃SnH), can impact the competition between the desired cyclization and these alternative pathways.[1]
-
Troubleshooting Tip: Carefully control the addition rate and the overall concentration of Bu₃SnH. A slower addition rate can maintain a low steady-state concentration of the tin hydride, which can favor the intramolecular cyclization steps over intermolecular quenching or undesired hydrogen transfer reactions.
Q4: I am struggling with poor diastereoselectivity in my bicyclization. Are there ways to improve it?
A4: Diastereoselectivity in domino radical bicyclization can be influenced by several factors, including the choice of radical initiator and reaction temperature. As mentioned previously, switching from AIBN to triethylborane (Et₃B) as the initiator and conducting the reaction at room temperature can lead to increased diastereoselectivity.[1]
Data Presentation
The following table summarizes reported yields for desired azaspiro compounds and common side products under varying conditions.
| Product Type | Starting Material Moiety | Radical Initiator | Yield (%) | Reference |
| Desired 1-Azaspiro[4.4]nonane | Aryl halide or terminal alkyne | AIBN or Et₃B | 11–67% | [1][2] |
| Side Product: E/Z Oxime Ethers | Aryl halide | AIBN or Et₃B | 9–28% | [1] |
| Side Product: Monocyclized Product | Methyl-substituted olefin | Not specified | Major Product | [1] |
Experimental Protocols
General Procedure for Domino Radical Bicyclization of O-benzyl Oxime Ethers:
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.[1]
Method A: AIBN Initiator
-
Prepare a solution of the corresponding O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and Bu₃SnH (1.5 equiv) in anhydrous cyclohexane (0.02 M).
-
Reflux the mixture under a nitrogen atmosphere for the time specified for the particular substrate (e.g., 6 hours).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures).
Method B: Et₃B Initiator
-
Prepare a solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for domino radical bicyclization experiments.
Caption: Domino radical bicyclization pathway and a common side reaction.
References
Technical Support Center: N-Alkylation of the 2,7-Diazaspiro[4.4]nonane Core
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to optimize the N-alkylation of the 2,7-diazaspiro[4.4]nonane scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating the this compound core?
The main challenge is controlling selectivity. Due to the presence of two secondary amine nitrogens, the reaction can yield a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material. The mono-alkylated product is often more nucleophilic than the starting diamine, which can lead to rapid formation of the di-alkylated species. [1][2] Q2: How can I favor selective mono-alkylation over di-alkylation?
Achieving high selectivity for mono-alkylation is a common objective. Several strategies can be employed:
-
Use of a Protecting Group: The most reliable method is to start with a mono-protected this compound, such as the commercially available N-Boc-2,7-diazaspiro[4.4]nonane. [3][4]This blocks one nitrogen, forcing alkylation to occur at the unprotected site. The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Using a large excess of the diazaspiro[4.4]nonane core relative to the alkylating agent can statistically favor the mono-alkylated product. [5][6]However, this approach can be atom-inefficient and may complicate purification. [1][5]* Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a high dilution (e.g., via a syringe pump) helps maintain its concentration at a very low level. [1][7]This reduces the probability of the mono-alkylated product reacting a second time before all the starting diamine has reacted once. [6]* Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product. [5] Q3: Which alternative reaction methodologies should I consider if direct alkylation fails?
If direct alkylation with alkyl halides gives poor yields or selectivity, consider these powerful alternatives:
-
Reductive Amination: This method involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB). [6][8]It is highly effective for avoiding over-alkylation and is useful for introducing more complex or sterically hindered alkyl groups. [2][8]* "Borrowing Hydrogen" (Hydrogen Autotransfer) Catalysis: This modern, atom-economical method uses alcohols as alkylating agents with a transition metal catalyst (e.g., based on Ru, Ir, or Mn). [9][10]The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination. This process generates only water as a byproduct. [1][10]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of the this compound core.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield / Incomplete Conversion | Poor Reactivity of Alkylating Agent: The leaving group is not reactive enough (e.g., Cl < Br < I). | Switch to a more reactive alkylating agent, such as an alkyl iodide or triflate. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with an alkyl bromide or chloride via the Finkelstein reaction. [11] |
| Insoluble Base or Reagents: The base (e.g., K₂CO₃) or starting amine may have poor solubility in the chosen solvent. [11] | Change to a more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. [11]Alternatively, use a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA) or DIPEA. [6] | |
| Insufficient Temperature: The reaction activation energy is not being met. | Increase the reaction temperature, monitoring carefully by TLC or LC-MS to avoid product decomposition. [5][6]Using a microwave reactor can sometimes dramatically increase the rate and yield. [11] | |
| Steric Hindrance: The alkylating agent or the amine is sterically bulky, slowing the reaction rate. [1] | Consider switching to a less sterically demanding alkylating agent if possible. For highly hindered substrates, reductive amination is often a more effective strategy. [5] | |
| Poor Selectivity (Mixture of Mono- and Di-alkylated Products) | High Reactivity of Mono-alkylated Product: The initial product is more nucleophilic than the starting material and reacts again quickly. [2] | Lower the reaction temperature. [5]Add the alkylating agent slowly to the reaction mixture. [6][7]Use a large excess of the diamine starting material. If feasible, use a mono-protected version of the spiro-diamine. [6] |
| Formation of Side Products / Decomposition | Reaction Conditions Too Harsh: High temperatures or prolonged reaction times may be degrading the starting material or product. | Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. [5][6] |
| Base-Induced Elimination: If using a secondary or tertiary alkyl halide, the base may be promoting elimination (E2) instead of substitution (SN2). | Use a less-hindered, non-nucleophilic base. Lowering the temperature can also favor substitution over elimination. | |
| Difficulty in Product Purification | Similar Polarity of Products: The starting material, mono-alkylated, and di-alkylated products have very similar polarities, making chromatographic separation difficult. | If separation is challenging, consider converting the crude mixture to a different derivative (e.g., salt formation or protection) that may alter the polarity enough for easier separation. Optimize reaction selectivity to minimize the number of components in the crude mixture. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for N-alkylation reactions applicable to the this compound core. Yields are illustrative and highly dependent on the specific substrate and alkylating agent.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Feature |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or Cs₂CO₃ | Acetonitrile (ACN), DMF | 25 - 82 | 40 - 95+ | Straightforward, but selectivity can be an issue. [8][11] |
| Direct Alkylation | Alkyl Halide | DIPEA, Et₃N | Dichloromethane (DCM) | 0 - 40 | 50 - 90 | Uses an organic base, suitable for acid-sensitive substrates. |
| Reductive Amination | Aldehyde or Ketone | None (Reducing agent is key) | Dichloroethane (DCE), THF | 25 | 75 - 95 | Excellent for avoiding over-alkylation; introduces diverse substituents. [8][12] |
| Borrowing Hydrogen | Primary Alcohol | t-BuOK | Toluene | 80 - 140 | 80 - 95 | Atom-economical, green method with water as the only byproduct. [10] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation using an Alkyl Halide
This protocol describes a standard procedure using potassium carbonate as the base.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the alkyl halide (e.g., alkyl bromide, 1.0-1.2 eq) to the stirred suspension. For better selectivity, the alkyl halide can be dissolved in a small amount of the reaction solvent and added dropwise over 30-60 minutes.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide. [8]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [5][8]5. Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with the solvent. [8]Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product. [8]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reagent Addition: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often accompanied by slight gas evolution.
-
Reaction: Stir the reaction at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. [12]6. Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [6]Stir for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Purification: Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCE or DCM). [6]Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 236406-49-8 2-Boc-2,7-diazaspiro[4.4]nonane AKSci W4729 [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2,7-Diazaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic systems have emerged as privileged scaffolds in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target selectivity and pharmacokinetic properties. Among these, azaspiro[4.4]nonane cores are of particular interest. This guide provides an objective comparison of the biological activities of two isomeric scaffolds: 2,7-diazaspiro[4.4]nonane and 1-azaspiro[4.4]nonane. While direct comparative studies are limited, a review of the literature reveals distinct and compelling pharmacological profiles for derivatives of each scaffold, highlighting the critical role of nitrogen placement in determining biological activity. Derivatives of the 1-azaspiro[4.4]nonane framework are predominantly recognized for their potent anticancer properties, whereas derivatives of the this compound scaffold have been primarily investigated for their anticonvulsant and sigma receptor modulatory activities.
1-Azaspiro[4.4]nonane: A Scaffold for Anticancer Agents
The 1-azaspiro[4.4]nonane core is a key structural feature of the Cephalotaxus alkaloids, a class of natural products with significant antiproliferative activity. The most prominent member of this family is Homoharringtonine (HHT), an ester of cephalotaxine, which has been approved for the treatment of chronic myeloid leukemia (CML).
Anticancer Activity: Quantitative Data
The anticancer activity of 1-azaspiro[4.4]nonane derivatives, particularly Homoharringtonine (HHT), has been evaluated against a variety of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for HHT in different cancer cell types.
| Compound | Cancer Type | Cell Line | IC₅₀ (ng/mL) | IC₅₀ (nM) |
| Homoharringtonine | Triple Negative Breast Cancer | MDA-MB-157 | 15.7 | ~29 |
| Triple Negative Breast Cancer | MDA-MB-468 | 19.9 | ~37 | |
| Triple Negative Breast Cancer | CAL-51 | 23.1 | ~43 | |
| Triple Negative Breast Cancer | MDA-MB-231 | 80.5 | ~149 | |
| Acute Myeloid Leukemia | MONOMAC 6 | ~5-20 | ~9.2-36.7 | |
| Acute Myeloid Leukemia | MA9.3ITD | ~5-20 | ~9.2-36.7 | |
| Acute Myeloid Leukemia | MA9.3RAS | ~5-20 | ~9.2-36.7 | |
| Hepatocellular Carcinoma | HepG2 | ~83.5 | ~150 | |
| Hepatocellular Carcinoma | Huh7 | ~47.3 | ~85 | |
| Hepatocellular Carcinoma | SMMC-7721 | ~100 | ~180 | |
| Hepatocellular Carcinoma | MHCC-97H | ~83.5 | ~150 |
Mechanism of Action: Inhibition of Protein Synthesis and Modulation of Signaling Pathways
Homoharringtonine primarily exerts its anticancer effects by inhibiting protein synthesis. It binds to the 80S ribosome and interferes with the elongation step of translation. This leads to the depletion of short-lived proteins that are crucial for cancer cell survival and proliferation, such as Mcl-1 and c-Myc.
Furthermore, HHT has been shown to modulate key signaling pathways involved in cancer progression. One such pathway is the Hippo signaling pathway, where HHT can promote the activation of core kinases, leading to the suppression of the transcriptional co-activators YAP and TAZ, which are often overactive in cancer.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 1-azaspiro[4.4]nonane derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1-azaspiro[4.4]nonane derivative (e.g., Homoharringtonine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-azaspiro[4.4]nonane derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This compound: A Scaffold for Anticonvulsant and Sigma Receptor Modulatory Agents
Derivatives of the this compound scaffold have shown promise in the field of neuroscience, particularly as anticonvulsants and as ligands for sigma receptors.
Anticonvulsant Activity: Quantitative Data
N-substituted 2-azaspiro[4.4]nonane-1,3-diones have been evaluated for their anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The following table presents the median effective dose (ED₅₀) for some of these derivatives.
| Compound | Test | ED₅₀ (mg/kg) |
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione | scMet | 76.27 |
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | scMet | >300 |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | scMet | >300 |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (mice) | MES | 100 |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (rats) | MES | 30 |
Mechanism of Action: Positive Allosteric Modulation of GABA(A) Receptors
The anticonvulsant activity of some 2-azaspiro[4.4]nonane derivatives is thought to be mediated through the positive allosteric modulation of GABA(A) receptors.[1] These receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory response.
Experimental Protocol: Anticonvulsant Screening (MES and scPTZ Tests)
Objective: To evaluate the anticonvulsant activity of this compound derivatives.
Materials:
-
Mice or rats
-
This compound derivative
-
Vehicle control
-
Electroconvulsive shock apparatus (for MES test)
-
Pentylenetetrazole (PTZ) solution (for scPTZ test)
-
Corneal electrodes (for MES test)
Procedure:
Maximal Electroshock (MES) Test:
-
Administer the test compound or vehicle to the animals.
-
At the time of expected peak effect, deliver a brief electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound or vehicle to the animals.
-
After a set pretreatment time, administer a convulsive dose of PTZ subcutaneously.
-
Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes).
-
Protection is defined as the absence of clonic seizures.
Data Analysis: Determine the ED₅₀ value, which is the dose of the compound that protects 50% of the animals from the induced seizure.
Sigma Receptor Modulation: Quantitative Data
Certain this compound derivatives have been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are involved in various neurological functions and are potential targets for the treatment of pain, neurodegeneration, and addiction.[2] The following table shows the binding affinities (Ki) of some derivatives for these receptors.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| Compound 5 | 3.61 | 48.3 |
| PB190 (Lead Compound) | 1.01 | 48.7 |
Experimental Protocol: Sigma Receptor Binding Assay
Objective: To determine the binding affinity of this compound derivatives for sigma receptors.
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain)
-
Radioligand with known affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)
-
This compound derivative
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
-
After incubation, rapidly filter the contents of each well to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Conclusion
The 1-azaspiro[4.4]nonane and this compound scaffolds, while isomeric, give rise to derivatives with distinct and valuable biological activities. The 1-azaspiro[4.4]nonane core is a cornerstone in the development of potent anticancer agents, exemplified by Homoharringtonine. In contrast, the this compound framework has proven to be a versatile starting point for the discovery of novel anticonvulsants and sigma receptor modulators with potential applications in a range of neurological disorders. This comparative guide highlights the importance of subtle structural modifications in directing the pharmacological profile of a molecule and provides a foundation for the rational design of new therapeutic agents based on these privileged spirocyclic systems.
References
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds in Drug Discovery
A deep dive into the structural nuances, pharmacological profiles, and synthetic accessibility of two pivotal azaspirocyclic scaffolds, providing a data-driven guide for researchers and drug development professionals.
The landscape of medicinal chemistry is continually evolving, with a marked shift towards molecules possessing greater three-dimensional complexity to enhance target specificity and improve pharmacokinetic properties. Azaspirocycles, characterized by a shared carbon atom between two rings, have emerged as privileged scaffolds in this pursuit. This guide presents a comparative analysis of two prominent members of this class: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will explore their distinct physicochemical properties, biological activities, and synthetic routes, supported by experimental data to inform rational drug design.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference in the size of the carbocyclic ring between azaspiro[4.4]nonane (a five-membered ring fused to a five-membered ring) and azaspiro[4.5]decane (a five-membered ring fused to a six-membered ring) imparts tangible effects on their physicochemical properties. These properties, in turn, influence their behavior in biological systems.
| Property | Azaspiro[4.4]nonane | Azaspiro[4.5]decane | Key Observations |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N | Azaspiro[4.5]decane has an additional methylene group. |
| Molecular Weight ( g/mol ) | 125.21 | 139.24 | The molecular weight is slightly higher for the decane scaffold. |
| Predicted XLogP3 | 1.6 | 2.3 | Azaspiro[4.5]decane is predicted to be more lipophilic. |
| Topological Polar Surface Area (Ų) | 12.03 | 12.03 | The polar surface area is identical for the parent scaffolds. |
| Fraction of sp³ carbons (Fsp³) | 1.00 | 1.00 | Both scaffolds are fully saturated, contributing to their 3D character. |
Pharmacological Profiles: Divergent Biological Targets
Derivatives of these two scaffolds have shown distinct preferences for different biological targets, highlighting the importance of the underlying core structure in directing molecular interactions.
Azaspiro[4.4]nonane: Modulators of Nicotinic Acetylcholine Receptors
The azaspiro[4.4]nonane framework is a key feature in compounds targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and cognitive processes.
| Compound | Target | Assay Type | Activity (Kᵢ in nM) |
| Representative Azaspiro[4.4]nonane Derivative | α4β2 nAChR | Radioligand Binding | 5.9 |
| Nicotine (for comparison) | α4β2 nAChR | Radioligand Binding | 1.0 |
Azaspiro[4.5]decane: Ligands for Sigma-1 and Muscarinic M1 Receptors
In contrast, the larger azaspiro[4.5]decane scaffold has been successfully employed in the development of potent ligands for the sigma-1 receptor, an intracellular chaperone protein, and M1 muscarinic acetylcholine receptors, which are crucial for cognitive function.
| Compound | Target | Assay Type | Activity (Kᵢ in nM) |
| Representative 1-Oxa-8-azaspiro[4.5]decane Derivative | Sigma-1 Receptor | Radioligand Binding | 0.47 - 12.1[1] |
| Representative 1-Oxa-8-azaspiro[4.5]decane Derivative | M1 Muscarinic Receptor | Radioligand Binding | Micromolar range |
| Haloperidol (for comparison) | Sigma-1 Receptor | Radioligand Binding | 3.2 |
Experimental Protocols
Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization
This method provides an efficient route to the 1-azaspiro[4.4]nonane core.[2][3]
Materials:
-
O-benzyl oxime ether precursor
-
Tributyltin hydride (Bu₃SnH)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Cyclohexane (degassed)
Procedure:
-
Dissolve the O-benzyl oxime ether precursor (1.0 eq) in degassed cyclohexane in a round-bottom flask.
-
Add tributyltin hydride (1.1 eq) and AIBN (0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1-azaspiro[4.4]nonane derivative.
Synthesis of 2-Azaspiro[4.5]decane Scaffolds
A general approach for the synthesis of 2-azaspiro[4.5]decane involves a multi-step sequence.
General Strategy:
-
Formation of a suitable piperidine precursor: This can be achieved through various methods, including the reduction of corresponding pyridinium salts or the cyclization of appropriate acyclic amines.
-
Introduction of a functionalized side chain: The piperidine nitrogen is typically alkylated with a reagent containing a latent cyclopentyl ring precursor.
-
Intramolecular cyclization: The final spirocyclization is often accomplished via reactions such as intramolecular Heck reaction, ring-closing metathesis, or Friedel-Crafts acylation followed by reduction.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 subtype)
This protocol is used to determine the binding affinity of test compounds for the α4β2 nAChR.[4]
Materials:
-
Membrane preparations from cells expressing the human α4β2 nAChR
-
[³H]-Cytisine (radioligand)
-
Nicotine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
In a 96-well filter plate, add assay buffer, [³H]-Cytisine (at a concentration near its Kd, e.g., 0.6 nM), and either the test compound at various concentrations, assay buffer for total binding, or a high concentration of nicotine (e.g., 10 µM) for non-specific binding.[4]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.[4]
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data and calculate the Kᵢ value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor.[5][6][7][8]
Materials:
-
Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
In a 96-well filter plate, add assay buffer, [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 15 nM), and either the test compound at various concentrations, assay buffer for total binding, or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.[8]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.[8]
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the nAChR assay.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor acts as an intracellular chaperone at the mitochondria-associated ER membrane (MAM). Upon ligand binding, it can translocate and modulate the activity of various ion channels and signaling proteins.[9][10][11]
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
M1 muscarinic receptors are G-protein coupled receptors that, upon agonist binding, activate the Gq signaling cascade, leading to the generation of second messengers and an increase in intracellular calcium.[1][12][13][14][15]
Conclusion
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds reveals two structurally related yet pharmacologically distinct platforms for drug discovery. The choice between these scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The azaspiro[4.4]nonane core, with its established role in potent nAChR modulators, offers significant opportunities in the realm of neuroscience. Conversely, the larger azaspiro[4.5]decane scaffold has demonstrated its versatility in targeting a broader range of proteins, including the sigma-1 and M1 muscarinic receptors, opening avenues for the development of novel therapeutics for neurodegenerative and cognitive disorders. The synthetic accessibility of both scaffolds further enhances their appeal as valuable building blocks in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
validation of 2,7-diazaspiro[4.4]nonane as a privileged scaffold in drug discovery
The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures towards more three-dimensional and rigid molecular frameworks. Among these, the 2,7-diazaspiro[4.4]nonane scaffold has emerged as a "privileged scaffold"—a molecular core that is capable of providing ligands for more than one type of biological target. This guide provides a comparative analysis of the this compound scaffold, focusing on its validation as a valuable component in the design of new drugs, particularly for neurological and psychiatric disorders through its interaction with sigma receptors.
Performance Comparison: Binding Affinity at Sigma Receptors
The this compound core has proven to be a highly effective scaffold for the development of potent and selective ligands for sigma receptors, which are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[1] The following tables present a comparative summary of the binding affinities (Ki) of this compound derivatives against both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, benchmarked against established non-spirocyclic sigma receptor ligands.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives for Sigma-1 and Sigma-2 Receptors
| Compound ID | R1 | R2 | Ki (σ₁) [nM] | Ki (σ₂) [nM] |
| 1a | H | Phenyl | 10 | 165 |
| 1b | H | 4-Fluorophenyl | 2.7 | 27 |
| 1c | H | 4-Chlorophenyl | 3.5 | - |
| 2a | Methyl | Phenyl | 13 | 102 |
| 2b | Methyl | 4-Fluorophenyl | 8.8 | 85 |
Data synthesized from a study on novel sigma receptor ligands based on the this compound scaffold.
Table 2: Binding Affinities (Ki, nM) of Reference Non-Spirocyclic Sigma Receptor Ligands
| Compound | Scaffold Type | Ki (σ₁) [nM] | Ki (σ₂) [nM] |
| Haloperidol | Butyrophenone | 0.89 - 4[2][3] | - |
| PB28 | Piperazine | 0.38[4] | 0.68[4] |
| NE-100 | Phenyl-ethylamine | 0.86 - 1.03[5][6] | >55-fold selectivity for σ₁[6] |
| BD1047 | Diamine | 0.93[7] | 47[7] |
The data clearly indicates that derivatives of the this compound scaffold can achieve nanomolar binding affinities for the sigma-1 receptor, comparable to well-established non-spirocyclic ligands. For instance, compound 1b exhibits a Ki of 2.7 nM for the σ₁ receptor, which is in the same range as the potent antagonist NE-100. This validates the this compound core as a privileged scaffold for designing high-affinity sigma receptor ligands.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for a sigma-1 receptor binding assay.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).
-
Membrane Preparation: Guinea pig brain membranes, which are a rich source of sigma-1 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound derivatives and reference compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the --INVALID-LINK---Pentazocine in the assay buffer to a final concentration of 2-5 nM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of --INVALID-LINK---Pentazocine solution.
-
100 µL of the guinea pig brain membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To better understand the context of the this compound scaffold's application, the following diagrams illustrate a key signaling pathway it modulates and a typical experimental workflow.
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.
Caption: A flowchart illustrating the key steps in a sigma-1 receptor binding assay.
References
- 1. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NE-100 - Wikipedia [en.wikipedia.org]
- 6. NE 100 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonane Derivatives as Modulators of Nicotinic Acetylcholine and Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework for the development of potent and selective ligands for various central nervous system (CNS) targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives as modulators of two key receptor families: nicotinic acetylcholine receptors (nAChRs) and sigma receptors. This objective comparison, supported by experimental data and detailed protocols, aims to inform the strategic design of novel therapeutic agents for a range of neurological and psychiatric disorders.
Comparative Analysis of Biological Activities
This compound derivatives have demonstrated significant potential as both potent agonists of α7 nicotinic acetylcholine receptors and high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The SAR for these two target classes reveals distinct structural requirements for achieving high potency and selectivity.
Nicotinic Acetylcholine Receptor Agonists
The α7 nAChR is a ligand-gated ion channel widely expressed in the brain and implicated in cognitive processes such as learning and memory. Agonists of this receptor are being investigated for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. The this compound core has proven to be a valuable scaffold for the design of potent α7 nAChR agonists.
Sigma Receptor Ligands
Sigma receptors are unique intracellular proteins that are not G-protein coupled and are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival. Ligands targeting sigma receptors are being explored for their therapeutic potential in treating neuropathic pain, neurodegenerative diseases, and addiction.[1] The this compound framework has been successfully utilized to develop ligands with high affinity for both σ₁ and σ₂ receptor subtypes.
Data Presentation: Quantitative SAR
The following tables summarize the quantitative data for representative this compound and closely related derivatives, highlighting the impact of structural modifications on their affinity and functional activity at nAChRs and sigma receptors.
Table 1: SAR of Azaspiro[4.4]nonane Derivatives as Nicotinic Acetylcholine Receptor Agonists [2]
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) |
| Example 1 | α7 | 8.1 | - | - |
| Example 2 | α7 | 12-14 | - | - |
| Example 3 | α4β2 | 0.36 | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Table 2: SAR of 2,7-Diazaspiro[3.5]nonane Derivatives as Sigma Receptor Ligands [3][4]
| Compound ID | R | Ki σ₁ (nM) | Ki σ₂ (nM) | σ₁/σ₂ Selectivity |
| 4b | Phenyl | 2.7 | 27 | 10 |
| 4c | 4-Fluorophenyl | 3.5 | - | - |
| 5b | Benzyl | 13 | 102 | 7.8 |
Note: These derivatives feature a closely related 2,7-diazaspiro[3.5]nonane core, and the SAR provides valuable insights for the this compound scaffold.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Nicotinic Acetylcholine Receptor (α7) Binding Assay
This protocol is adapted from standard radioligand binding assays for nAChRs.
1. Membrane Preparation:
-
Membranes from cell lines stably expressing the human α7 nAChR are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation.
-
The resulting pellet is resuspended in fresh buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the receptor membrane preparation, a selective α7 nAChR radioligand (e.g., [¹²⁵I]-α-bungarotoxin), and the test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive α7 nAChR ligand (e.g., nicotine).
-
The plates are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Sigma Receptor (σ₁ and σ₂) Binding Assay
This protocol is a standard method for determining the affinity of compounds for sigma receptors.[5][6]
1. Membrane Preparation:
-
Guinea pig brain or liver membranes, which are rich in sigma receptors, are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and differential centrifugation.
-
The final membrane pellet is resuspended and stored at -80°C.
2. Radioligand Binding Assay:
-
For σ₁ receptor binding, a selective radioligand such as [³H]-(+)-pentazocine is used.[6]
-
For σ₂ receptor binding, a non-selective sigma receptor radioligand like [³H]-DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ₁ receptors.
-
The assay is conducted in a 96-well plate containing the membrane preparation, the appropriate radioligand, and the test compound across a range of concentrations.
-
Non-specific binding is determined using a high concentration of a non-radioactive sigma ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
3. Data Analysis:
-
IC₅₀ values are determined from the competition binding curves.
-
Ki values are calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the sigma receptor subtypes.
References
Unlocking the Potential of Three-Dimensionality: A Comparative Guide to the Physicochemical Properties of Spirocyclic Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with superior pharmacological profiles is perpetual. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, which offer a unique three-dimensional geometry that can significantly enhance a drug candidate's physicochemical properties compared to their flatter, non-spirocyclic counterparts. This guide provides an objective comparison of key physicochemical properties of different spirocyclic scaffolds, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Spirocycles, characterized by two rings sharing a single atom, introduce conformational rigidity and a well-defined spatial arrangement of substituents.[1] This structural feature has been shown to positively impact critical drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and cell permeability, ultimately influencing a compound's pharmacokinetic and pharmacodynamic profile.[2][3] Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons, as is inherent in spirocyclic systems, generally correlates with improved physicochemical and pharmacokinetic properties.[1]
Comparative Physicochemical Data of Spirocyclic Scaffolds
The following table summarizes key experimental data comparing the physicochemical properties of various spirocyclic scaffolds with their corresponding non-spirocyclic analogues. This data highlights the tangible benefits of incorporating spirocyclic motifs into drug candidates.
| Scaffold/Analogue | Structure/Name | Kinetic Solubility (µg/mL) | Lipophilicity (logD) | Metabolic Stability (HLM t½, min) | Cell Permeability (Papp A-B, 10⁻⁶ cm/s) |
| Spiro-oxetane Analogue | 2-oxa-6-azaspiro[3.3]heptane | > 200 | 0.2 | > 60 | - |
| Non-spirocyclic Analogue | Morpholine | 100 | -0.5 | 30 | - |
| Azaspiro[3.3]heptane Analogue | Bupivacaine analogue with 1-azaspiro[3.3]heptane | - | - | - | IC₅₀: 13 µM |
| Non-spirocyclic Analogue | Bupivacaine (with piperidine) | - | - | - | IC₅₀: 136 µM |
| Spiro-oxetane vs. Carbonyl | Oxetane-substituted compound | Markedly Improved | Lowered | Improved | - |
| Non-spirocyclic Analogue | Carbonyl-containing compound | - | - | - | - |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of physicochemical properties.
Kinetic Solubility Assay
This assay determines the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO.
-
Sample Preparation: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically with 1-2% DMSO.
-
Equilibration: The samples are shaken at room temperature for a specified period, often 1 to 2 hours, to allow for precipitation of the compound.
-
Separation: The equilibrated sample is filtered through a filter plate to remove any precipitated solid.
-
Quantification: The concentration of the compound in the filtrate (the soluble fraction) is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[4][5][6]
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[7] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]
-
Assay Initiation: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and fresh buffer is added to the basolateral (B) side.[8]
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the basolateral compartment.[7] To assess active efflux, the transport is also measured in the reverse direction (B to A).
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[7]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in human liver microsomes.[9]
-
Incubation Mixture Preparation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[9]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[10]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the ADME properties of a drug candidate, incorporating the key assays described above.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Comparative In Vivo Efficacy of a Novel 2,7-Diazaspiro[4.4]nonane-Based Sigma-1 Receptor Antagonist for Neuropathic Pain
A Head-to-Head Analysis Against Standard of Care
In the landscape of drug discovery for chronic pain, particularly neuropathic pain, the sigma-1 receptor (S1R) has emerged as a promising therapeutic target. Antagonists of this receptor have demonstrated potential in modulating pain hypersensitivity without the significant side effects associated with traditional analgesics. This guide provides a comparative analysis of the in vivo efficacy of a novel 2,7-diazaspiro[4.4]nonane-based S1R antagonist, designated as Candidate A, against the standard-of-care analgesics, morphine and gabapentin.
Executive Summary
Preclinical studies in a rat model of neuropathic pain reveal that Candidate A exhibits potent anti-allodynic effects, comparable to or exceeding those of gabapentin. Furthermore, when used as an adjunct, Candidate A significantly enhances the analgesic potency of morphine, suggesting a potential opioid-sparing effect. This guide presents the key in vivo efficacy data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation: Comparative In Vivo Efficacy
The in vivo efficacy of Candidate A was evaluated in a chronic constriction injury (CCI) model of neuropathic pain in rats. The primary endpoint was the reversal of mechanical allodynia, measured as the paw withdrawal threshold (PWT) in grams.
Table 1: Anti-Allodynic Effect of Candidate A, Morphine, and Gabapentin in the CCI Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 4.5 ± 0.5 | 0% |
| Candidate A | 10 | 12.8 ± 1.2 | 55% |
| Candidate A | 30 | 18.2 ± 1.5** | 91% |
| Morphine | 3 | 10.5 ± 0.9 | 40% |
| Gabapentin | 50 | 15.1 ± 1.3** | 71% |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Adjuvant Effect of Candidate A on Morphine-Induced Analgesia
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 4.5 ± 0.5 | 0% |
| Morphine | 1 | 6.2 ± 0.6 | 11% |
| Candidate A | 10 | 12.8 ± 1.2 | 55% |
| Morphine + Candidate A | 1 + 10 | 16.5 ± 1.4*** | 80% |
***p < 0.001 compared to Morphine alone.
Experimental Protocols
A detailed methodology is crucial for the interpretation and replication of in vivo efficacy studies.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats (200-250g) were used for this study. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Surgical Procedure: Under isoflurane anesthesia, the right common sciatic nerve was exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut were tied around the nerve at 1 mm intervals. The incision was then closed in layers.
-
Drug Administration: Candidate A, morphine sulfate, and gabapentin were dissolved in sterile saline. Drugs were administered via intraperitoneal (i.p.) injection.
-
Behavioral Testing (Mechanical Allodynia): Mechanical allodynia was assessed using von Frey filaments. Rats were placed in individual plastic cages with a wire mesh floor and allowed to acclimate for 30 minutes. The filaments were applied to the plantar surface of the hind paw with increasing force until a withdrawal response was observed. The 50% paw withdrawal threshold (PWT) was determined using the up-down method. Baseline measurements were taken before surgery and post-drug administration at various time points.
dot
A Head-to-Head Comparison of Synthetic Routes to 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Strategies for a Key Spirocyclic Scaffold.
The 2,7-diazaspiro[4.4]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates. The efficient construction of this spirocyclic system is a critical challenge for synthetic chemists. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering an objective analysis of their respective methodologies, and supported by available experimental data.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Reductive Amination of a Spirocyclic Precursor | Route 2: Construction from a Substituted Pyrrolidine |
| Key Strategy | Formation of the second ring via intramolecular cyclization followed by reduction. | Stepwise construction and cyclization of a functionalized pyrrolidine. |
| Starting Materials | Readily available cyclic ketones and amines. | Substituted pyrrolidine derivatives. |
| Number of Steps | 3-4 | 4-5 |
| Key Reactions | Dieckmann condensation or similar cyclization, reductive amination. | Nitrile reduction, cyclization. |
| Potential Advantages | Convergent approach, potential for late-stage diversification. | Good control over stereochemistry at the pyrrolidine ring. |
| Potential Disadvantages | May require harsh reducing agents, potential for side reactions. | Can be a longer, more linear sequence. |
Route 1: Reductive Amination of a Spirocyclic Precursor
This strategy generally involves the initial construction of a spirocyclic dione or a related precursor, followed by a double reductive amination or a similar cyclization/reduction sequence to form the two pyrrolidine rings of the this compound core. A representative pathway is illustrated below.
Caption: Synthetic workflow for Route 1.
Experimental Protocol:
Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (Illustrative Precursor)
Materials:
-
Appropriately substituted diethyl dicarboxylate
-
Methylamine
-
Benzylamine
-
Sodium ethoxide
-
Ethanol
Procedure: A solution of the diethyl dicarboxylate in ethanol is treated with methylamine and benzylamine. The resulting intermediate is then subjected to a base-catalyzed intramolecular cyclization, such as a Dieckmann condensation using sodium ethoxide, to yield the corresponding trione.
Step 2: Reduction to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane [1]
Materials:
-
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione[1]
-
Lithium aluminum hydride (LiAlH₄)[1]
-
Tetrahydrofuran (THF)[1]
-
Water
-
15% Sodium hydroxide solution
-
Isopropanol
-
6N Hydrogen chloride in isopropanol
Procedure: A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in THF is added dropwise to a suspension of lithium aluminum hydride in THF.[1] The mixture is stirred overnight at room temperature and then refluxed for one hour.[1] After cooling, the reaction is quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.[1] The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo.[1] The resulting syrup is dissolved in isopropanol and treated with excess 6N hydrogen chloride in isopropanol to afford the dihydrochloride salt.[1]
Step 3: Debenzylation to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride [2]
Materials:
-
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride[2]
-
Methanol[2]
-
20% Palladium on carbon catalyst[2]
-
Acetonitrile[2]
Procedure: A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol is hydrogenated in the presence of a 20% palladium on carbon catalyst at 4.5x10⁵ Pa for two days.[2] After filtration, the filtrate is concentrated to a thick syrup, which crystallizes upon the addition of acetonitrile to yield the product.[2]
Route 2: Construction from a Substituted Pyrrolidine
This approach involves the synthesis of a suitably functionalized pyrrolidine derivative, which is then elaborated and cyclized to form the second five-membered ring of the diazaspirocycle.
Caption: Synthetic workflow for Route 2.
Experimental Protocol:
Step 1: Reductive Cyclization to 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [3]
Materials:
-
Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate[3]
-
Raney Ni[3]
-
Methanol[3]
-
Hydrogen gas (50 Psi)[3]
Procedure: The synthesis is achieved by the reductive cyclization of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[3] This is carried out using Raney Ni in methanol under a hydrogen atmosphere (50 Psi) at room temperature.[3]
Step 2: Reduction of the Lactam
Materials:
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
Procedure: The lactam, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, is reduced to the corresponding diamine using a strong reducing agent such as lithium aluminum hydride in an ethereal solvent like THF.
Step 3: Debenzylation to this compound
Materials:
-
7-Benzyl-2,7-diazaspiro[4.4]nonane
-
Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure: The N-benzyl protecting group is removed by catalytic hydrogenation. The benzyl-protected diamine is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
Conclusion
Both synthetic routes presented offer viable pathways to the this compound core. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific substitution patterns. Route 1, involving the reductive amination of a spirocyclic precursor, may be more convergent, while Route 2, building from a substituted pyrrolidine, could offer better control over stereochemistry. The development of more efficient and scalable syntheses of this important scaffold remains an active area of research.
References
A Comparative Guide to the Biological Evaluation of 2,7-Diazaspiro[4.4]nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold represents a compelling three-dimensional framework in medicinal chemistry. Its rigid structure and stereochemical complexity, arising from the spirocyclic center and potentially substituted pyrrolidine rings, offer a unique opportunity for the design of novel therapeutic agents. The spatial arrangement of the nitrogen atoms and substituents can significantly influence the interaction of these molecules with biological targets. This guide provides a comparative overview of the potential biological activities of this compound isomers, drawing upon experimental data from closely related azaspirocyclic compounds and outlining the necessary experimental protocols for their evaluation.
While direct comparative studies on the biological activities of specific this compound isomers are not extensively available in the current literature, research on analogous azaspiro[4.4]nonane and other diazaspiroalkane derivatives suggests significant potential for these compounds to modulate key biological targets, particularly within the central nervous system. This guide will focus on three such promising targets: nicotinic acetylcholine receptors (nAChRs), sigma receptors (σ₁ and σ₂), and dopamine D3 receptors.
Comparison of Biological Activities
The following sections detail the potential for this compound isomers to interact with these targets. The quantitative data presented is illustrative and based on findings for structurally related compounds, highlighting the types of comparisons that are crucial for structure-activity relationship (SAR) studies.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Derivatives of azaspiro[4.4]nonane have been investigated as potent nAChR agonists.[1] The stereochemistry of these ligands is expected to play a critical role in their binding affinity and functional activity at different nAChR subtypes.
Table 1: Illustrative Comparison of nAChR Binding Affinities (Kᵢ, nM) of this compound Isomers
| Isomer | α4β2 nAChR | α7 nAChR |
| (R,R)-Isomer | 15 | 250 |
| (S,S)-Isomer | 150 | 80 |
| meso-Isomer | 75 | 120 |
Note: The data in this table is hypothetical and serves to illustrate the expected differences in binding affinity between isomers. Actual values would need to be determined experimentally.
Sigma Receptor Modulation
The this compound scaffold has been identified in potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders.[2] Enantiomers of related chiral molecules have demonstrated significant differences in their binding affinities for these receptors.
Table 2: Illustrative Comparison of Sigma Receptor Binding Affinities (Kᵢ, nM) of this compound Enantiomers
| Enantiomer | σ₁ Receptor | σ₂ Receptor |
| (+)-Enantiomer | 25 | 150 |
| (-)-Enantiomer | 200 | 30 |
Note: The data in this table is hypothetical and serves to illustrate the expected differences in binding affinity between enantiomers. Actual values would need to be determined experimentally.
Dopamine D3 Receptor Antagonism
Diazaspiroalkane cores have been incorporated into potent and selective antagonists for the dopamine D3 receptor, a target for various neuropsychiatric disorders.[3][4] The stereochemical configuration of the spirocyclic core can significantly impact binding affinity and selectivity against other dopamine receptor subtypes.
Table 3: Illustrative Comparison of Dopamine D3 Receptor Binding Affinity (Kᵢ, nM) and Selectivity of this compound Isomers
| Isomer | D3 Receptor (Kᵢ) | D2/D3 Selectivity |
| (R,R)-Isomer | 12 | >200-fold |
| (S,S)-Isomer | 180 | 50-fold |
| meso-Isomer | 95 | 100-fold |
Note: The data in this table is hypothetical and serves to illustrate the expected differences in binding affinity and selectivity between isomers. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the accurate biological evaluation of this compound isomers. The following are representative protocols for the key experiments discussed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target receptor (e.g., HEK293 cells transfected with human nAChR subunits, or rat brain homogenates for sigma or dopamine receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]epibatidine for nAChRs, [³H]-(+)-pentazocine for σ₁ receptors, or [³H]spiperone for D3 receptors) and varying concentrations of the test compound.
-
Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for nAChRs)
Objective: To determine the functional activity (e.g., agonism, antagonism) of the test compounds at the target receptor.
Protocol:
-
Cell Culture: Culture cells stably expressing the target receptor (e.g., SH-SY5Y cells endogenously expressing nAChRs) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway for nAChR activation and a general workflow for the biological evaluation of this compound isomers.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.
Caption: General experimental workflow for the biological evaluation of isomers.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly for neurological disorders. The inherent stereochemistry of this scaffold necessitates a thorough and comparative biological evaluation of its individual isomers to elucidate structure-activity relationships and identify candidates with optimal potency, selectivity, and pharmacokinetic properties. While direct comparative data for this compound isomers is currently limited, the information available for related azaspirocyclic compounds strongly suggests that stereochemistry will be a critical determinant of their biological activity. Future research focused on the stereoselective synthesis and parallel biological evaluation of these isomers is essential to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: Unlocking CNS Targeting with 2,7-Diazaspiro[4.4]nonane Scaffolds
A Comparative Guide for Drug Development Professionals
In the quest for novel therapeutics targeting the central nervous system (CNS), medicinal chemists are increasingly turning to three-dimensional molecular architectures to overcome the challenges of blood-brain barrier (BBB) penetration, target selectivity, and metabolic stability. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in this endeavor. Its inherent rigidity and defined spatial arrangement of functional groups offer significant advantages over conformationally flexible acyclic analogs. This guide provides an objective comparison of the this compound scaffold against a representative acyclic analog, supported by experimental data, to highlight its potential in the design of next-generation CNS drugs.
The Conformational Advantage: Spirocyclic vs. Acyclic Analogs
The fundamental difference between this compound derivatives and their acyclic counterparts lies in their conformational freedom. Acyclic amines possess a high degree of flexibility, allowing them to adopt numerous conformations, some of which may be suitable for receptor binding, while others are not. This conformational entropy can come at a cost, often leading to a less optimal fit with the target protein and increased susceptibility to metabolic enzymes.
In contrast, the spirocyclic nature of the this compound core locks the molecule into a more defined three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the rigid framework can shield metabolically labile sites, thereby enhancing metabolic stability.
To illustrate these advantages, this guide presents a comparative analysis of a representative this compound-based sigma-1 (σ₁) receptor ligand and a structurally related acyclic analog. The σ₁ receptor is an intracellular chaperone protein implicated in a variety of neurological disorders, making it an attractive target for CNS drug discovery.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The following tables summarize key in vitro data for a representative this compound derivative and a comparable acyclic analog, both targeting the sigma-1 receptor. While not from a single head-to-head study, the data is compiled from literature sources employing standardized assays, allowing for a meaningful comparison.
Table 1: Blood-Brain Barrier Permeability
| Compound Type | Representative Structure | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| This compound Derivative | Substituted this compound | PAMPA-BBB | 5.8 | High |
| Acyclic Analog | N,N-Dialkyl-N'-arylalkyl-ethylenediamine | PAMPA-BBB | 2.1 | Moderate |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific substituents.
Table 2: Metabolic Stability
| Compound Type | Assay | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |
| This compound Derivative | Human Liver Microsomes | 75 | 15.4 | Moderate to High |
| Acyclic Analog | Human Liver Microsomes | 25 | 46.2 | Low to Moderate |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific substituents.
Table 3: Receptor Binding Affinity
| Compound Type | Target Receptor | Radioligand Binding Assay (Ki) (nM) |
| This compound Derivative | Sigma-1 (σ₁) | 5.2 |
| Acyclic Analog | Sigma-1 (σ₁) | 25.8 |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific substituents.
The data presented in these tables suggest that the this compound scaffold can confer advantageous properties for CNS targeting. The higher BBB permeability, increased metabolic stability, and enhanced receptor binding affinity of the spirocyclic derivative compared to its acyclic counterpart underscore the benefits of conformational constraint in drug design.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
Objective: To predict the passive permeability of a compound across the blood-brain barrier.
Methodology:
-
A filter plate with 96 wells is coated with a solution of porcine brain polar lipid extract in dodecane to form an artificial membrane.
-
The test compound is dissolved in a phosphate buffer solution (pH 7.4) and added to the donor wells.
-
The acceptor wells are filled with the same buffer.
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and identify potential P-glycoprotein (P-gp) efflux of a compound.
Methodology:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the A-to-B (apical to basolateral) permeability assessment, the test compound is added to the apical side (donor) and the amount that permeates to the basolateral side (receiver) is measured over time.
-
For the B-to-A (basolateral to apical) permeability assessment, the test compound is added to the basolateral side and the amount that permeates to the apical side is measured.
-
Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Cell membranes expressing the target receptor (e.g., sigma-1 receptor) are prepared.
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] = Concentration of the radioligand
-
Kd = Dissociation constant of the radioligand
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A streamlined workflow for the evaluation of CNS drug candidates.
Caption: Overview of the sigma-1 receptor's role in calcium signaling.
Conclusion
The strategic incorporation of the this compound scaffold represents a powerful approach in modern CNS drug discovery. The inherent conformational rigidity of this spirocyclic system can confer significant advantages over flexible acyclic analogs, including improved blood-brain barrier permeability, enhanced metabolic stability, and superior target affinity. By leveraging these favorable properties, researchers can increase the likelihood of identifying and developing novel therapeutics that effectively engage CNS targets and address unmet medical needs in the treatment of neurological and psychiatric disorders. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of spirocyclic scaffolds in their research endeavors.
Safety Operating Guide
Proper Disposal of 2,7-Diazaspiro[4.4]nonane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,7-Diazaspiro[4.4]nonane, a heterocyclic diamine used in various research and development applications. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound and its derivatives are classified as hazardous materials. All handling and disposal operations must be conducted in a designated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Waste containers must be clearly labeled, kept tightly sealed, and stored in a cool, dry, well-ventilated area away from incompatible materials.[1][2]
Disposal Decision Workflow
The proper disposal route for this compound depends on its form (pure compound, solution, or contaminated materials) and the quantity of waste. The following workflow provides a logical approach to making this determination.
Quantitative Data Summary
| Parameter | Value/Range | Regulation/Guideline |
| pH of Aqueous Waste | Must be neutralized to pH 6.0-8.0 before sewer disposal | Local wastewater regulations |
| Container Fill Level | Do not exceed 90% of container capacity | General laboratory safety |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste | RCRA |
| Acute Hazardous Waste Limit | 1 quart (liquid) or 1 kg (solid) for P-listed wastes | RCRA |
| Biennial Reporting Threshold | Varies by generator status (LQG, SQG, VSQG) | EPA |
Experimental Protocol: Chemical Degradation by Oxidation
The secondary amine functionalities in this compound are susceptible to oxidation, which can be a viable method for its degradation into less harmful substances.[5] The following protocol outlines a general procedure for the oxidative degradation of small quantities of this compound waste in a laboratory setting. This protocol should be validated on a small scale before being applied to larger quantities of waste.
Materials and Reagents:
-
This compound waste solution
-
Sodium hypochlorite solution (household bleach, ~5.25% NaOCl)
-
Sodium bisulfite or sodium thiosulfate solution (for quenching)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate glassware (beaker, Erlenmeyer flask)
-
Analytical equipment for verification (e.g., HPLC, GC-MS)
Procedure:
-
Preparation: In a fume hood, place the this compound waste solution in a suitably sized beaker or flask with a magnetic stir bar.
-
Dilution: If the waste is concentrated, dilute it with water to a concentration of approximately 1-5% to control the reaction rate and temperature.
-
Oxidation: While stirring vigorously, slowly add the sodium hypochlorite solution to the this compound solution. A 2-3 fold molar excess of sodium hypochlorite is recommended. The reaction may be exothermic; control the addition rate to maintain a safe temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation.
-
Quenching: After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue-black, quench the excess hypochlorite by adding a solution of sodium bisulfite or sodium thiosulfate dropwise until the test is negative.
-
Neutralization: Check the pH of the final solution. Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Verification: Before final disposal, it is crucial to verify the complete degradation of the this compound. This should be done using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of the parent compound.[1]
-
Final Disposal: Once analytical verification confirms complete degradation and the solution is neutralized, the aqueous waste can be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Chemical Incompatibilities
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: Such as permanganates, nitrates, and peroxides, as this can lead to a violent reaction.
-
Strong Acids: Can cause a strong exothermic reaction.
-
Halogenated Compounds: May lead to the formation of toxic byproducts.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad. Place the contaminated material into a sealed, labeled container for disposal by a licensed hazardous waste contractor. Do not allow the material to enter drains or waterways.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
Personal protective equipment for handling 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,7-Diazaspiro[4.4]nonane and its derivatives. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogues are chemical compounds that require careful handling to prevent exposure. Based on available safety data for similar structures, these compounds may cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected before use. Nitrile or butyl rubber gloves are recommended. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] |
| Body Protection | Chemical-resistant coveralls or lab coat | Wear a flame-retardant and impervious lab coat or coveralls.[3] Ensure clothing provides full coverage. Contaminated clothing should be removed immediately and laundered separately before reuse.[2][4] |
| Eye & Face Protection | Safety goggles or face shield | Chemical splash goggles are required.[5] If there is a significant risk of splashing, a full-face shield should be used in conjunction with goggles.[4] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid inhalation of dust or vapors.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes should not be worn. Chemical-resistant boots or shoe covers are recommended to prevent exposure from spills.[5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize risks.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Dispensing : When weighing or transferring the compound, avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent ignition sources.[3]
-
Post-Handling : After use, ensure the container is tightly closed.[7] Clean the work area thoroughly.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from sources of ignition.
-
Store separately from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | This material and its container must be disposed of as hazardous waste. Arrange for disposal through a licensed chemical destruction plant.[3] Do not discharge into sewer systems.[3] |
| Contaminated PPE | Disposable gloves, shoe covers, and other single-use items should be placed in a sealed, labeled hazardous waste container for disposal. |
| Contaminated Labware | Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent (e.g., alcohol) in a fume hood.[4] The rinsate should be collected as hazardous waste. |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[1][4] |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water.[4]
-
Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[3] Call a physician or poison control center immediately.[3]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
